Product packaging for Tinosporoside A(Cat. No.:)

Tinosporoside A

Numéro de catalogue: B14752238
Poids moléculaire: 552.6 g/mol
Clé InChI: RLDBFEYEGMFZOM-RPAZSMEJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tinosporoside A is a diterpenoid compound isolated from the stem of Tinospora cordifolia . This natural product is a key subject of research for managing metabolic disorders and other conditions. In research applications, this compound has been shown to augment glucose uptake in skeletal muscle cells by increasing the translocation of the GLUT4 transporter to the plasma membrane . Its mechanism of action involves the significant increase in phosphorylation of both protein kinase B/AKT (Ser-473) and AMP-activated protein kinase (AMPK, Thr-172) . These effects are abolished in the presence of specific pathway inhibitors, confirming that this compound exerts its antidiabetic efficacy through both PI-3-kinase- and AMPK-dependent signaling mechanisms . In vivo studies in diabetic models demonstrate that administration of this compound improves glucose tolerance and peripheral insulin sensitivity . Beyond metabolic research, studies also indicate that this compound can attenuate uterine fibroids by stimulating apoptosis, as evidenced by modified expressions of proteins like Bax, Bcl2, Akt, and pAkt . Extracts of its source plant, Tinospora cordifolia , are also under investigation for neuroprotective effects, with network pharmacology analyses suggesting potential interactions with targets like BACE1 and MAOB relevant to Alzheimer's disease . This compound is supplied for research purposes to further explore these and other potential biochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O12 B14752238 Tinosporoside A

Propriétés

Formule moléculaire

C27H36O12

Poids moléculaire

552.6 g/mol

Nom IUPAC

methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H36O12/c1-26-9-16(12-4-5-36-11-12)38-24(34)14(26)8-19(29)27(2)15(23(33)35-3)6-13(7-18(26)27)37-25-22(32)21(31)20(30)17(10-28)39-25/h4-6,11,13-14,16-22,25,28-32H,7-10H2,1-3H3/t13-,14+,16-,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

Clé InChI

RLDBFEYEGMFZOM-RPAZSMEJSA-N

SMILES isomérique

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C5=COC=C5

SMILES canonique

CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5=COC=C5

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Tinosporoside A from Tinospora cordifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification and presents the spectroscopic data essential for its identification. Furthermore, this document elucidates the compound's engagement with key cellular signaling pathways, offering insights into its mechanism of action. All quantitative data is summarized in structured tables, and complex experimental and signaling workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Discovery and Structural Elucidation

Spectroscopic Characterization:

The definitive structure of this compound and its analogues is established through a comprehensive analysis of their spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to piece together the intricate structure of the diterpenoid core and the glycosidic moiety.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[6] Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, offering valuable clues about the structure of the aglycone and the nature and sequence of the sugar units.[4]

Experimental Protocols

The isolation of this compound from Tinospora cordifolia is a multi-step process that involves extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation

Fresh and healthy stems of Tinospora cordifolia are collected and authenticated by a botanist. The stems are then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction to isolate the crude mixture of phytochemicals.

Protocol: Soxhlet Extraction

Isolation and Purification

The crude extract is a complex mixture and requires further separation to isolate this compound.

Protocol: Column Chromatography

Diagram: Experimental Workflow for this compound Isolation

experimental_workflow plant_material Tinospora cordifolia Stems powder Powdered Plant Material plant_material->powder defatting Defatting (Petroleum Ether) powder->defatting extraction Soxhlet Extraction (Methanol) defatting->extraction crude_extract Crude Methanolic Extract extraction->crude_extract precipitation Precipitation (Ethyl Acetate) crude_extract->precipitation precipitate Brown Precipitate precipitation->precipitate benzene_extraction Benzene Reflux precipitate->benzene_extraction insoluble_residue Benzene Insoluble Residue benzene_extraction->insoluble_residue column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) insoluble_residue->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_compound Pure this compound tlc_analysis->pure_compound signaling_pathway cluster_cell Skeletal Muscle Cell Tinosporoside_A This compound PI3K PI3K Tinosporoside_A->PI3K Activates AMPK AMPK Tinosporoside_A->AMPK Activates Akt Akt/PKB PI3K->Akt GLUT4_translocation GLUT4 Translocation to Cell Membrane AMPK->GLUT4_translocation Akt->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Tinosporoside A: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tinosporoside A, a bioactive diterpenoid glycoside isolated from Tinospora cordifolia. The document details its chemical structure, stereochemistry, quantitative analytical data, experimental protocols for its isolation and structural elucidation, and its role in relevant biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a clerodane diterpenoid glycoside with the systematic IUPAC name: methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate[1]. Its molecular formula is C₂₇H₃₆O₁₂ and it has a molecular weight of 552.6 g/mol [1].

The stereochemistry of this compound has been determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the chiral centers is specified in its IUPAC name, indicating a complex three-dimensional structure that is crucial for its biological activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its NMR spectral data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₃₆O₁₂[1]
Molecular Weight552.6 g/mol [1]
CAS Number2244777-15-7[2]

Table 2: ¹H and ¹³C NMR Spectral Data for Tinosporide (this compound) in CDCl₃ [3]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)HMBC Correlations
171.05.23 d (2.6)34.9 (C-9), 41.6 (C-5), 17.5 (C-20)
228.52.01 m-
336.52.35 m, 1.75 m-
441.62.55 m-
549.82.10 d (10.2)71.0 (C-1), 36.5 (C-3), 41.6 (C-4), 17.5 (C-20)
674.04.35 t (2.8)-
734.91.85 m-
842.11.95 m-
934.92.65 d (7.0)49.8 (C-5), 42.1 (C-8), 17.5 (C-20)
1049.8--
1171.04.85 d (7.0)42.1 (C-8), 34.9 (C-9), 125.5 (C-13)
12175.8--
13125.5--
14108.06.35 t (1.5)125.5 (C-13), 143.5 (C-15), 141.2 (C-16)
15143.57.40 t (1.5)125.5 (C-13), 108.0 (C-14), 141.2 (C-16)
16141.27.35 s125.5 (C-13), 108.0 (C-14), 143.5 (C-15)
1825.51.05 d (7.0)41.6 (C-4), 49.8 (C-5), 34.9 (C-9)
1915.80.95 s41.6 (C-4), 49.8 (C-5), 34.9 (C-9)
2017.51.20 s71.0 (C-1), 49.8 (C-5), 34.9 (C-9)

Note: The data presented is for a closely related compound, tinosporide, which is considered to be structurally identical to this compound based on available literature.

Experimental Protocols

Isolation and Purification of this compound[4]
  • Plant Material and Extraction: The powdered stem bark of Tinospora cordifolia (3 kg) is defatted with petroleum ether (60-80°C) and subsequently extracted exhaustively with methanol in a Soxhlet apparatus.

  • Precipitation: The methanolic extract is concentrated under vacuum to approximately 100 mL. Ethyl acetate is then added slowly with continuous stirring to precipitate a brown solid, which is collected and dried.

  • Refluxing: The dried residue is refluxed with benzene (500 mL) for 24 hours.

  • Column Chromatography: The benzene-insoluble fraction is subjected to column chromatography over silica gel. Elution with a gradient of chloroform and methanol is performed.

  • Final Purification: The fraction obtained with 5% methanol in chloroform yields tinosporaside (this compound), which is further purified by recrystallization from methanol to obtain white needles.

Structural Elucidation[3][5]

The structure of this compound is elucidated using a combination of spectroscopic techniques:

  • UV-Visible Spectroscopy: To identify the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls, carbonyls, and ethers.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the types and connectivity of protons in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): To establish the complete carbon-hydrogen framework, including the connectivity between different parts of the molecule and the relative stereochemistry.

Biological Activity and Signaling Pathway

This compound has been shown to stimulate glucose uptake in skeletal muscle cells. This biological activity is mediated through the activation of two key signaling pathways: the Phosphatidylinositol 3-Kinase (PI3K) pathway and the AMP-activated Protein Kinase (AMPK) pathway.

PI3K/AMPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in stimulating glucose uptake.

TinosporosideA_Signaling_Pathway TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K AMPK AMPK TinosporosideA->AMPK Akt Akt/PKB PI3K->Akt GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Akt->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

References

Tinosporoside A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a prominent diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its effects on glucose metabolism in skeletal muscle cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Enhancement of Glucose Uptake in Skeletal Muscle

In vitro studies have elucidated that a primary mechanism of action for this compound is the enhancement of glucose uptake in skeletal muscle cells. This effect is mediated through the activation of two critical signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2]

Data Presentation: Quantitative Effects of this compound on Glucose Uptake

The following tables summarize the dose- and time-dependent effects of this compound on glucose uptake in L6 myotubes, a widely used in vitro model for skeletal muscle.

Table 1: Dose-Dependent Effect of this compound on Basal Glucose Uptake in L6 Myotubes [3]

This compound Concentration (µM)Fold Stimulation over Control (Basal)Statistical Significance (p-value)
5.01.22< 0.05
10.0Data not explicitly provided, but significantNot specified
20.02.15< 0.01
up to 100.0No significant cytotoxicity observed-

L6 myotubes were treated for 16 hours.

Table 2: Time-Dependent Effect of 10 µM this compound on Basal Glucose Uptake in L6 Myotubes [3]

Treatment Duration (hours)Fold Stimulation over Control (Basal)
8Significant increase
16Maximum stimulation
24Sustained stimulation

Table 3: Effect of this compound on Insulin-Stimulated Glucose Uptake in L6 Myotubes [3]

Treatment ConditionFold Stimulation over Control (Basal)
Insulin (100 nM) alone2.23
This compound (20 µM) + Insulin (100 nM)Additive effect observed

Signaling Pathways

This compound stimulates glucose uptake by activating key signaling cascades that converge on the translocation of the glucose transporter GLUT4 to the plasma membrane.

PI3K/Akt Signaling Pathway

This compound treatment leads to the phosphorylation and activation of key components of the PI3K/Akt pathway, a central signaling cascade in insulin-mediated glucose uptake.[1][2] This activation is crucial for the subsequent translocation of GLUT4.

AMPK Signaling Pathway

Independent of the PI3K/Akt pathway, this compound also activates AMPK, a critical energy sensor in cells.[1][2] Activated AMPK can also promote GLUT4 translocation, providing an alternative route for enhancing glucose uptake.

TinosporosideA_Signaling cluster_pm Cellular Interior cluster_signal Signaling Cascades TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K Activates AMPK AMPK TinosporosideA->AMPK Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt GLUT4_translocation GLUT4 Translocation pAkt->GLUT4_translocation Promotes pAMPK p-AMPK (Thr172) AMPK->pAMPK pAMPK->GLUT4_translocation Promotes GLUT4_vesicles Intracellular GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Plasma_Membrane Plasma Membrane GLUT4_translocation->Plasma_Membrane Fusion Glucose_Uptake Increased Glucose Uptake

Caption: this compound signaling pathways for glucose uptake.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to elucidate the mechanism of action of this compound.

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake by cells. 2-DG, a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, allowing it to accumulate inside the cell for quantification.

Experimental Workflow:

Caption: Workflow for 2-Deoxyglucose Uptake Assay.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Seed L6 myoblasts in 48-well plates and culture in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) until semi-confluent.

    • Induce differentiation by switching to DMEM with 2% FBS for 4 days post-confluence.

  • Serum Starvation:

    • Once fully differentiated, incubate the L6 myotubes in Krebs-Ringer Phosphate (KRP) buffer supplemented with 0.2% Bovine Serum Albumin (BSA) for 18 hours at 37°C in a CO2 incubator.

  • Treatment:

    • Discard the starvation medium and wash the cells once with KRP buffer.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01 to 30 µg/ml) or a vehicle control. For insulin-stimulated uptake, add 100 nM insulin for the final 20 minutes of the treatment period.

  • Glucose Uptake:

    • Add 1 mM 2-deoxyglucose to each well and incubate for 30 minutes.

  • Termination and Lysis:

    • Terminate the glucose uptake by washing the cells three times with 1 ml of ice-cold KRP buffer.

  • Quantification:

    • Collect the supernatant from each well.

    • Measure the amount of glucose remaining in the supernatant using the Glucose Oxidase-Peroxidase (GOD-POD) method.

    • Calculate the glucose uptake by subtracting the final glucose concentration in the medium from the initial concentration.

GLUT4 Translocation Assay in L6-GLUT4myc Myotubes

This assay quantifies the movement of GLUT4 transporters to the cell surface, a key step in insulin-mediated glucose uptake. It utilizes L6 cells stably expressing GLUT4 with an exofacial myc epitope (L6-GLUT4myc).

Experimental Workflow:

Caption: Workflow for GLUT4 Translocation Assay.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Seed L6-GLUT4myc cells in appropriate culture plates (e.g., 96-well plates for colorimetric assays).

    • Differentiate the myoblasts into myotubes as described previously.

  • Serum Starvation:

    • Starve the differentiated myotubes in serum-free α-MEM for 3 hours at 37°C.

  • Stimulation:

    • Stimulate the cells with this compound at the desired concentrations and for the specified duration. For insulin co-stimulation, add 100 nM insulin for the last 20 minutes.

  • Blocking:

    • Block non-specific binding by incubating the cells with 5% goat serum in α-MEM for 10 minutes at 37°C.

  • Primary Antibody Incubation:

    • Incubate the cells with an anti-myc monoclonal antibody (e.g., 9E10, 1:100 dilution) for 1 hour at 37°C to label the externally exposed myc epitope of GLUT4.

  • Secondary Antibody Incubation and Detection:

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to a reporter molecule (e.g., Horseradish Peroxidase for colorimetric detection or a fluorescent dye for imaging).

    • For colorimetric assays, add the appropriate substrate and measure the absorbance. For fluorescence-based methods, acquire images and quantify the fluorescence intensity at the plasma membrane.

Western Blot Analysis of Akt and AMPK Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins, indicating their activation state.

Detailed Protocol:

  • Cell Lysis:

    • Following treatment with this compound, wash the L6 myotubes with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-AMPK (Thr172), as well as total Akt and total AMPK (for loading control), overnight at 4°C.[4][5]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The in vitro evidence strongly suggests that this compound enhances glucose uptake in skeletal muscle cells through the dual activation of the PI3K/Akt and AMPK signaling pathways, leading to increased GLUT4 translocation to the plasma membrane.[1][2] The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound in metabolic disorders such as type 2 diabetes. This document serves as a valuable resource for scientists and researchers aiming to build upon the current understanding of this promising natural compound.

References

A Technical Guide to the Bioavailability and Pharmacokinetic Profile of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora cordifolia (Guduchi) is a cornerstone of traditional Ayurvedic medicine, utilized for a wide array of therapeutic purposes.[1] Its diverse pharmacological activities are attributed to a rich profile of phytochemicals, including alkaloids, diterpenoid lactones, glycosides, and steroids.[2][3] Among these, Tinosporoside A, a diterpenoid glycoside, is of significant interest to the scientific community. Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the available data and methodologies relevant to the study of this compound's absorption, distribution, metabolism, and excretion (ADME).

Bioavailability and Pharmacokinetics

While specific in-vivo pharmacokinetic studies on this compound are lacking, research on other furanoditerpenes from Tinospora species, such as columbin, offers valuable insights into the potential behavior of this class of compounds.

In-vivo Pharmacokinetic Profile (Proxy Data)

A study on columbin, a furanoditerpenoid isolated from Radix Tinosporae, provides a pharmacokinetic profile in rats, which may serve as a preliminary reference for this compound. The oral bioavailability of columbin was found to be low, suggesting either poor absorption or significant first-pass metabolism.[4]

Table 1: Pharmacokinetic Parameters of Columbin in Rats Following Intravenous and Oral Administration[4]

ParameterIntravenous (i.v.)Oral (p.o.)
Dose5 mg/kg50 mg/kg
Cmax (ng/mL)-132.7 ± 28.5
Tmax (h)-0.42 ± 0.14
AUC (0-t) (ng·h/mL)1341.2 ± 217.4426.8 ± 75.3
AUC (0-inf) (ng·h/mL)1367.5 ± 229.6435.1 ± 78.9
t1/2 (h)3.47 ± 0.984.12 ± 1.23
CL (L/h/kg)3.72 ± 0.65-
Vd (L/kg)18.2 ± 3.7-
Bioavailability (F) (%)-3.18

Data are presented as mean ± standard deviation.

In-vitro Metabolism

The metabolic stability and potential for drug-drug interactions of Tinospora cordifolia constituents have been investigated using liver microsomes. A study on a standardized extract and the isolated compound tinosporaside (a related diterpenoid) evaluated their inhibitory effects on major cytochrome P450 (CYP) isoenzymes.[5]

Table 2: In-vitro Inhibitory Potential (IC50) of Tinospora cordifolia Extract and Tinosporaside on Human CYP450 Isozymes[5]

IsozymeT. cordifolia Extract (μg/mL)Tinosporaside (μg/mL)
CYP3A4136.45> 400
CYP2D6144.37> 400
CYP2C9127.55> 400
CYP1A2141.82> 400

These results suggest that while the whole extract may have some inhibitory potential, isolated tinosporaside shows a lower risk of interaction with these specific CYP enzymes.[5]

Experimental Protocols

Accurate assessment of pharmacokinetic parameters relies on robust experimental designs and validated analytical methods.

Animal Studies for Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of a compound like this compound in a rodent model is depicted below.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis animal_prep Animal Acclimatization (e.g., Wistar Rats) fasting Overnight Fasting animal_prep->fasting iv_dose Intravenous Administration (Bioavailability Reference) oral_dose Oral Gavage (Test Group) blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) oral_dose->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage extraction Plasma Sample Extraction (e.g., LLE, SPE) storage->extraction lcms LC-MS/MS Quantification extraction->lcms data_analysis Concentration-Time Data Plotting lcms->data_analysis pk_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) data_analysis->pk_calc G cluster_PI3K PI3K Pathway cluster_AMPK AMPK Pathway Tinosporaside Tinosporaside PI3K PI3K Tinosporaside->PI3K AMPK AMPK (Phosphorylation) Tinosporaside->AMPK Akt Akt/PKB (Phosphorylation) PI3K->Akt Activates GLUT4 GLUT4 Translocation to Plasma Membrane Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

References

Elucidation of Tinosporoside A Metabolic Pathways In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a diterpenoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its potential therapeutic applications, notably in the management of metabolic disorders.[1] Despite its promising pharmacological profile, a comprehensive understanding of its in vivo metabolic fate remains largely unexplored in publicly available literature. This technical guide synthesizes the current knowledge on this compound and provides a detailed framework for the elucidation of its metabolic pathways. By outlining established experimental protocols and hypothesizing potential biotransformation routes, this document serves as a foundational resource for researchers aiming to investigate the pharmacokinetics, metabolism, and excretion of this compound. The methodologies described herein are designed to facilitate the identification and quantification of this compound and its metabolites in various biological matrices, a critical step in advancing its development as a therapeutic agent.

Introduction

Tinospora cordifolia (Guduchi), a plant integral to traditional Ayurvedic medicine, is recognized for its wide array of therapeutic properties, including anti-diabetic, anti-inflammatory, and immunomodulatory effects.[1][2] Among its many bioactive constituents, this compound, a diterpenoid, has been identified as a significant contributor to the plant's pharmacological activity.[1] In vivo studies using animal models, such as diabetic db/db mice, have demonstrated that this compound can improve glucose tolerance and insulin sensitivity.[1] The mechanism of action appears to involve the enhancement of glucose utilization in skeletal muscle through both PI3K- and AMPK-dependent signaling pathways.[1]

While the pharmacological effects of this compound are increasingly documented, there is a conspicuous gap in the scientific literature regarding its metabolic journey within a living organism. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for its translation into a viable clinical candidate. This guide provides a comprehensive overview of the necessary experimental workflows and analytical techniques required to bridge this knowledge gap.

Known Pharmacological Activity and Postulated Interactions

This compound has been shown to exert its anti-hyperglycemic effects by augmenting glucose uptake in L6 myotubes and increasing the translocation of GLUT4 to the plasma membrane.[1] This is associated with the phosphorylation of protein kinase B/AKT and 5' AMP-activated protein kinase (AMPK).[1]

Studies on the interaction of Tinospora cordifolia extracts and this compound with drug-metabolizing enzymes have been conducted. Research on rat and human liver microsomes suggests that while the extract shows some concentration-dependent inhibition of cytochrome P450 (CYP) isozymes (CYP3A4, CYP2D6, CYP2C9, and CYP1A2), the IC50 values are high, indicating a low potential for significant herb-drug interactions. Further in vivo studies are deemed necessary to confirm these findings.

Experimental Protocols for In Vivo Metabolic Studies

The following protocols are standard methodologies that can be adapted to study the in vivo metabolism of this compound.

Animal Model and Dosing
  • Animal Model : Wistar rats or db/db mice are suitable models, given their previous use in related studies.[1][3] The choice of model should be justified based on the specific research question.

  • Housing and Acclimatization : Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimatize for at least one week before the experiment.

  • Dosing : this compound, of high purity (≥98%), should be administered orally (e.g., via gavage) or intravenously. The dose selection should be based on previously reported effective doses in pharmacological studies. A vehicle control group should be included.

Sample Collection
  • Blood : Serial blood samples should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation.

  • Urine and Feces : Animals should be housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Bile : For biliary excretion studies, bile duct cannulation can be performed in anesthetized animals, and bile collected over time.

  • Tissues : At the end of the study, animals are euthanized, and major organs (liver, kidneys, intestine, etc.) are harvested, weighed, and homogenized for analysis.

Sample Preparation
  • Plasma : Protein precipitation with an organic solvent (e.g., acetonitrile or methanol) is a common method. This is followed by centrifugation and collection of the supernatant.

  • Urine : Samples are typically centrifuged and diluted before analysis.

  • Feces and Tissues : Homogenates are prepared in a suitable buffer. Extraction of the analyte and its metabolites can be achieved by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Analytical Methodology
  • Instrumentation : High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., QTOF-MS) is the gold standard for identifying and quantifying metabolites in complex biological matrices.[4][5]

  • Chromatography : A reverse-phase C18 column is typically used with a gradient elution of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[3][6]

  • Metabolite Identification : Putative metabolites are identified by comparing their mass spectra (parent ion and fragment ions) with that of the parent compound.

  • Quantification : A validated bioanalytical method using a suitable internal standard is required for accurate quantification. Calibration curves are prepared by spiking known concentrations of the analyte into the same biological matrix.

The following diagram illustrates a typical experimental workflow for such a study.

G cluster_0 Animal Study cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Oral/IV Administration Extraction Extraction Sample Collection->Extraction Plasma, Urine, Feces, Tissues LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Metabolite ID & Quantification Metabolite ID & Quantification LC-MS/MS Analysis->Metabolite ID & Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Metabolite ID & Quantification->Pharmacokinetic Analysis Metabolic Pathway Elucidation Metabolic Pathway Elucidation Pharmacokinetic Analysis->Metabolic Pathway Elucidation

Fig. 1: Experimental workflow for in vivo metabolism studies.

Hypothesized Metabolic Pathways of this compound

In the absence of direct experimental data, the metabolic pathways of this compound can be hypothesized based on its chemical structure (a diterpenoid glycoside) and known biotransformation reactions for similar natural products.

Phase I Metabolism : This phase typically involves the introduction or exposure of functional groups.

  • Hydrolysis : The glycosidic bond is susceptible to hydrolysis by gut microbiota or esterases, which would release the aglycone of this compound.

  • Oxidation : The diterpenoid core could undergo hydroxylation, oxidation of alcohol groups to aldehydes or ketones, or demethylation, primarily mediated by cytochrome P450 enzymes in the liver.

Phase II Metabolism : This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation : Hydroxyl groups on the sugar moiety or the aglycone are likely sites for conjugation with glucuronic acid.

  • Sulfation : Similar to glucuronidation, hydroxyl groups can be sulfated.

The following diagram illustrates these hypothetical pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Aglycone Aglycone Hydrolysis->Aglycone Oxidized Metabolites Oxidized Metabolites Oxidation->Oxidized Metabolites Aglycone->Oxidation Further Oxidation Aglycone->Glucuronidation Aglycone->Sulfation Oxidized Metabolites->Glucuronidation Oxidized Metabolites->Sulfation Glucuronide Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Sulfation->Sulfate Conjugates Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion

Fig. 2: Hypothesized metabolic pathways of this compound.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound metabolism is currently available, the following tables are presented as templates for organizing and presenting such data once it is generated from the experiments outlined above.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mLData to be determined
Tmax (Time to Cmax)hData to be determined
AUC(0-t) (Area under the curve)ng·h/mLData to be determined
t1/2 (Half-life)hData to be determined
CL (Clearance)L/h/kgData to be determined
Vd (Volume of distribution)L/kgData to be determined

Table 2: Cumulative Excretion of this compound and its Metabolites

MatrixTime Interval% of Administered Dose (Mean ± SD)
This compound
Urine 0-24 hData to be determined
24-48 hData to be determined
Feces 0-24 hData to be determined
24-48 hData to be determined

Conclusion and Future Directions

The elucidation of the in vivo metabolic pathways of this compound is a critical and currently unmet need in the progression of its development as a therapeutic agent. This technical guide provides a robust framework for undertaking such an investigation. By employing the detailed experimental protocols and advanced analytical techniques described, researchers can systematically identify and quantify this compound and its metabolites. The resulting data will be instrumental in understanding its ADME profile, assessing its potential for drug-drug interactions, and ultimately, informing its safe and effective use in clinical settings. Future research should prioritize conducting these foundational pharmacokinetic and metabolism studies to unlock the full therapeutic potential of this promising natural product.

References

Tinosporoside A: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A is a clerodane diterpenoid glycoside that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a prominent secondary metabolite of Tinospora cordifolia, a plant with a long history of use in traditional medicine, understanding its natural origins and biosynthetic pathway is crucial for sustainable sourcing, synthetic biology applications, and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge regarding the natural sources and biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Sources of this compound

This compound is primarily isolated from plants of the genus Tinospora, with Tinospora cordifolia being the most well-documented source.[1][2][3][4][5] This climbing shrub, belonging to the Menispermaceae family, is widely distributed throughout the tropical and subtropical regions of India, China, and other parts of Asia.[6] The concentration of this compound can vary depending on the plant part, geographical location, and the specific species of Tinospora.

Quantitative Analysis of this compound Content

The quantity of this compound in Tinospora species has been a subject of several analytical studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for its quantification. The following table summarizes the findings from a study by Ahmed et al. (2006), which analyzed the content of tinosporaside (a closely related compound, often used as a marker) in different Tinospora species and accessions from various regions in India.

Plant Species & Accession LocationPart AnalyzedTinosporaside Content (% w/w)
Tinospora cordifolia (Jammu - Higher Altitude)StemNot explicitly quantified for this compound, but noted to have the maximum amount of marker compounds including tinosporaside.
Tinospora cordifolia (Other locations)StemVariation observed based on eco-geographical regions.
Tinospora malabaricaStemLower content of marker compounds compared to T. cordifolia.
Tinospora crispaStemLower content of marker compounds compared to T. cordifolia.

Data synthesized from Ahmed et al. (2006). The study quantified tinosporaside, a related compound, and indicated that the highest concentrations were found in T. cordifolia from higher altitudes.

Another study reported the tinosporaside content in the stem of Tinospora cordifolia to be 0.40% w/w as determined by HPTLC.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for terpenoids, originating from the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. As a diterpenoid, its fundamental building blocks are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway can be outlined as follows:

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by a series of prenyltransferase enzymes.

  • Cyclization to Clerodane Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by a diterpene synthase, specifically a clerodienyl diphosphate synthase. This enzymatic reaction forms the characteristic bicyclic decalin core of the clerodane diterpenes.

  • Post-Cyclization Modifications: The initial clerodane skeleton undergoes a series of post-cyclization modifications, including oxidations, reductions, and rearrangements, which are catalyzed by various enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These modifications lead to the formation of the specific functional groups present in this compound.

  • Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the diterpenoid aglycone. This glycosylation is carried out by a glycosyltransferase, which transfers a sugar residue from an activated sugar donor, such as UDP-glucose, to the clerodane structure.

Biosynthetic Pathway Diagram

TinosporosideA_Biosynthesis cluster_MEP MEP Pathway cluster_Terpenoid_Backbone Terpenoid Backbone Synthesis cluster_Clerodane_Formation Clerodane Skeleton Formation cluster_Final_Product Final Product Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Clerodane_Skeleton Clerodane Diterpene Skeleton GGPP->Clerodane_Skeleton Diterpene Synthase TinosporosideA This compound Clerodane_Skeleton->TinosporosideA Oxidations, Reductions, Glycosylation

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Isolation and Purification of this compound from Tinospora cordifolia

The following is a generalized protocol for the isolation and purification of this compound, compiled from various reported methods.

1. Plant Material Collection and Preparation:

  • Collect fresh, healthy stems of Tinospora cordifolia.

  • Wash the stems thoroughly with water to remove any adhering dirt.

  • Shade dry the stems at room temperature for several days until they are completely brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform a Soxhlet extraction of the powdered plant material with a suitable solvent. A common method involves initial extraction with a non-polar solvent like petroleum ether to remove fats and waxes, followed by extraction with a more polar solvent like methanol or ethanol to extract the glycosides.

  • Alternatively, maceration with 70% ethanol at room temperature can be employed.[7]

  • Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar fractions like ethyl acetate and n-butanol.

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography over silica gel (60-120 mesh).

  • Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:acetone:water).

  • Combine the fractions containing the compound of interest based on the TLC profile.

  • Further purification can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

5. Characterization:

  • The purified this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure.

Experimental Workflow Diagram

Isolation_Workflow Start Dried Tinospora cordifolia Stem Powder Extraction Soxhlet Extraction (e.g., Methanol) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (e.g., Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Enriched_Fraction Enriched Fraction (e.g., n-Butanol) Fractionation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Enriched_Fraction->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Purified_Compound Purified this compound Fraction_Collection->Purified_Compound Characterization Spectroscopic Characterization (NMR, MS, IR) Purified_Compound->Characterization

Caption: A typical experimental workflow for the isolation of this compound.

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic potential. Its primary natural source, Tinospora cordifolia, is a well-recognized medicinal plant. While the general biosynthetic pathway of this compound via the MEP pathway and the formation of a clerodane skeleton is understood, the specific enzymes and regulatory mechanisms involved in the later, more intricate steps of its synthesis remain an active area of research. Elucidating these enzymatic steps will be pivotal for developing metabolic engineering strategies to enhance the production of this compound in plant cell cultures or heterologous systems. Furthermore, continued exploration of other Tinospora species and the influence of environmental factors on this compound accumulation will be crucial for optimizing its natural sourcing and ensuring its sustainable supply for future research and drug development endeavors.

References

Spectroscopic Analysis of Tinosporoside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a clerodane-type diterpenoid glycoside isolated from Tinospora species, has garnered significant interest within the scientific community for its potential therapeutic properties. A thorough understanding of its chemical structure and characteristics is paramount for its development as a potential drug candidate. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Chemical Structure

This compound possesses a complex molecular architecture, featuring a clerodane diterpenoid core glycosidically linked to a sugar moiety. The precise elucidation of this structure is heavily reliant on the application of modern spectroscopic techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, compiled from available literature. Where direct data for this compound is limited, data from closely related and structurally similar compounds are provided for reference and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule. The complete assignment of ¹H and ¹³C NMR signals is achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a close analog, 1-deacetyltinosposide A (in C₅D₅N)

Note: The following data for 1-deacetyltinosposide A, a closely related compound, is presented as a reference due to the limited availability of a complete, assigned dataset for this compound in a single source. The chemical shifts are expected to be very similar.

Positionδ H (ppm), J (Hz)δ C (ppm)
Aglycone
1......
2......
36.49 (d, J = 1.6)...
4......
5......
6......
7......
8......
9......
10......
11......
12......
13......
147.42 (br s)...
157.47 (d, J = 1.6)...
16......
17......
18......
19......
20......
Glycosyl Moiety
1'......
2'......
3'......
4'......
5'......
6'......

Data adapted from a study on a new dinorclerone diterpenoid glycoside from Tinospora sinensis.[1]

Key correlations from 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum of a pure diterpenoid glycoside is expected to show characteristic absorption bands.[2][3]

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)-OHO-H stretching (from hydroxyl groups of the sugar and aglycone)
~2930C-HC-H stretching (alkane)
~1740C=OC=O stretching (ester/lactone)
~1650C=CC=C stretching (alkene)
~1100-1000C-OC-O stretching (glycosidic linkage, alcohols, ethers)

Note: This table is based on the expected functional groups in this compound and data from IR analysis of related diterpenoid glycosides. The exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns, which can provide valuable structural information.

Table 3: Mass Spectrometry Data for Tinosporaside

Ionization Mode[M-H]⁻ (m/z)Molecular Formula
Negative ESI523.21738C₂₆H₃₅O₁₁

Data from a rapid screening of diterpenoids in Tinospora sinensis.[4] The fragmentation of the [M-H]⁻ ion would likely involve the loss of the glycosyl moiety and subsequent fragmentations of the aglycone.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from standard protocols for natural product analysis.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or chloroform-d).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

Instrumentation and Data Acquisition:

  • Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Record standard 1D spectra: ¹H NMR, ¹³C NMR, and DEPT-135.

  • Acquire 2D NMR spectra for structural elucidation:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of purified this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition:

  • Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Acquire data in both positive and negative ion modes to obtain comprehensive information.

  • Perform a full scan analysis to determine the accurate mass of the molecular ion.

  • Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Signaling Pathways and Biological Activity

This compound has been reported to stimulate glucose uptake in skeletal muscle cells through the activation of two key signaling pathways: the PI3K/Akt pathway and the AMPK pathway.[5][6] This dual mechanism of action makes it a promising candidate for the management of hyperglycemia and type 2 diabetes.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction from Tinospora sp. Purification Purification of This compound Extraction->Purification NMR NMR (1D & 2D) Purification->NMR IR FT-IR Purification->IR MS HR-MS (ESI-QTOF/Orbitrap) Purification->MS Structure Structure Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Final_Structure Confirmed Structure of This compound Structure->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathway of this compound in Glucose Uptake

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K AMPK AMPK TinosporosideA->AMPK activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation to Cell Membrane Akt->GLUT4_translocation AMPK->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Signaling pathways activated by this compound to promote glucose uptake.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for the identification and characterization of this promising natural product. The elucidation of its mechanism of action through the PI3K/Akt and AMPK signaling pathways further underscores its potential for development as a therapeutic agent. Further research, including the acquisition of a complete and unambiguously assigned NMR dataset for this compound, will be instrumental in advancing its journey from a natural product to a potential clinical candidate.

References

Methodological & Application

Application Notes & Protocols: High-Yield Extraction of Tinosporoside A from Tinospora Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tinosporoside A is a key bioactive diterpenoid glycoside found in plants of the Tinospora genus, particularly Tinospora cordifolia and Tinospora crispa. It is recognized for a range of pharmacological activities, making its efficient extraction a critical step for research and pharmaceutical development. These application notes provide a comparative overview of various extraction methodologies and detailed protocols for achieving high yields of this compound from plant material. The selection of an appropriate extraction method is paramount, as it significantly influences the yield and purity of the final extract. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have shown considerable advantages over traditional methods by reducing extraction time and solvent consumption while increasing efficiency.[1][2]

Comparative Data of Extraction Methodologies

The efficiency of this compound extraction is highly dependent on the chosen method and parameters. The following table summarizes quantitative data from various studies to facilitate a comparison of different techniques.

Extraction MethodPlant Material & PartSolventKey ParametersYield of Target Compound/ExtractSource
Microwave-Assisted Extraction (MAE) Tinospora cordifolia (Stem)80% EthanolPower: 60% Time: 3 min91.3% higher extract yield than maceration; 25.7% higher than soxhlet.[3]Satija et al., 2015
Ultrasound-Assisted Extraction (UAE) Tinospora crispa (Stem)70% EthanolTime: 45 min Amplitude: 60%Crude extract yield: up to 10.60% w/w.[4][5]Sukiman et al., 2022
Ultrasound-Assisted Extraction (UAE) Tinospora cordifolia (Stem)Not SpecifiedTime: 30 min Solid-Solvent Ratio: 10:1 Amplitude: 30%Extract yield: 9.61% w/w.[6]Kumar et al., 2023
Supercritical Fluid Extraction (SFE) Tinospora cordifolia (Stem)Supercritical CO₂ with modifierPressure: 100 bar Temperature: 60°C Time: 120 min2.06-fold increase in extract yield compared to UAE.[7][8]Sarkar et al., 2025
Soxhlet Extraction Tinospora cordifolia (Stem)Methanol:Acetone (70:30)Temperature: 40°C Time: 16 hours Cycles: 4Extract yield range: 8.16% to 13.67% w/w.[9]Name of the study not available
Percolation (for isolation) Tinospora cordifolia70% EthanolRoom TemperatureNot specified for this compound, used for initial crude extraction for isolating multiple markers.[10]Ahmed et al., 2006
Solvent Extraction Tinospora crispa80% EthanolNot specified80% ethanol provided the highest yield compared to 70% and 96% ethanol.[11][12]Puspitasari et al., 2022

Experimental Workflows & Methodologies

The following diagrams and protocols outline the steps for performing high-yield extractions of this compound.

General Extraction and Isolation Workflow

This diagram illustrates the comprehensive workflow from the initial plant material processing to the final isolation of this compound.

General Workflow for this compound Extraction A Plant Material Collection (Tinospora Stems) B Washing & Drying (Shade drying for 7-10 days) A->B C Size Reduction (Pulverization into coarse powder) B->C D High-Yield Extraction (e.g., MAE, UAE, SFE) C->D E Filtration (Separation of extract from solid residue) D->E F Solvent Evaporation (Rotary evaporator under reduced pressure) E->F G Crude Extract F->G H Purification (Column Chromatography) G->H I Isolated this compound H->I J Analysis (HPLC-DAD) I->J

Caption: General workflow from plant material to isolated this compound.

Comparison of Extraction Methodologies

This diagram contrasts conventional and modern extraction techniques, highlighting the advantages of the latter.

Comparison of Extraction Methodologies cluster_0 Conventional Methods cluster_1 Modern Green Methods Maceration Maceration (Long duration, low efficiency) Soxhlet Soxhlet (Time-consuming, risk of thermal degradation) UAE Ultrasound-Assisted (UAE) (Rapid, efficient, cavitation effect) MAE Microwave-Assisted (MAE) (Very rapid, reduced solvent) SFE Supercritical Fluid (SFE) (Solvent-free, high selectivity) Powder Powdered Plant Material Powder->Maceration Powder->Soxhlet Powder->UAE Powder->MAE Powder->SFE

Caption: Conventional vs. Modern extraction techniques for botanicals.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)

This protocol is optimized for rapid extraction with high yield, based on the findings of Satija et al. (2015).

  • Preparation of Plant Material:

    • Collect fresh stems of Tinospora cordifolia.

    • Wash the stems thoroughly to remove any dirt and contaminants.

    • Dry the material in the shade for 7-10 days until brittle.[9]

    • Grind the dried stems into a coarse powder using an electric grinder.

  • Extraction Procedure:

    • Place a defined quantity (e.g., 10 g) of the powdered plant material into a microwave-safe extraction vessel.

    • Add 80% ethanol at a suitable solid-to-solvent ratio (e.g., 1:10 w/v).

    • Secure the vessel in a laboratory microwave extractor.

    • Set the irradiation power to 60% of the maximum (e.g., 480W for an 800W unit).

    • Set the extraction time to 3 minutes.[3]

    • After extraction, allow the vessel to cool to room temperature.

  • Post-Extraction Processing:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

    • Dry the resulting extract in a vacuum oven to a constant weight.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions reported for maximizing extract yield from Tinospora species.[4][5]

  • Preparation of Plant Material:

    • Prepare dried, powdered Tinospora stem material as described in Protocol 1.

  • Extraction Procedure:

    • Weigh 10 g of the powdered material and place it into a 250 mL beaker or flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Set the sonication parameters:

      • Time: 45 minutes

      • Amplitude: 60%

    • Maintain the temperature of the solvent below 40°C during sonication to prevent degradation of thermolabile compounds. A cooling water bath can be used.

  • Post-Extraction Processing:

    • Filter the sonicated mixture through filter paper to separate the extract.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • Dry the crude extract to a constant weight.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as the primary solvent, offering high selectivity and producing solvent-free extracts. This protocol is based on the work of Sarkar et al. (2025).[7][8]

  • Preparation of Plant Material:

    • Prepare dried, powdered Tinospora cordifolia stem material as previously described.

  • Extraction Procedure:

    • Load the powdered plant material into the extraction vessel of the SFE system.

    • Set the system parameters to the optimized conditions:

      • Pressure: 100 bar

      • CO₂ Flow Rate: 30 g/min

      • Modifier Flow Rate: 4 g/min (e.g., ethanol)

      • Extraction Vessel Temperature: 60°C

      • Collection Vessel Temperature: 45°C

      • Extraction Time: 120 minutes[7]

    • Commence the extraction process. The supercritical CO₂ with the modifier will pass through the plant material, dissolving the target compounds.

    • The extract is precipitated in the collection vessel as the pressure and temperature are reduced, causing the CO₂ to return to its gaseous state.

  • Post-Extraction Processing:

    • Collect the precipitated extract from the collection vessel.

    • The extract is solvent-free and can be used directly for analysis or further purification. This method is particularly advantageous for producing high-purity extracts for pharmaceutical applications.[13]

References

Application Notes and Protocols: Total and Semi-synthesis of Tinosporoside A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinosporoside A, a clerodane diterpenoid glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including anti-diabetic and anti-inflammatory properties. These application notes provide a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its modulation of the PI3K/AMPK signaling pathway. While detailed protocols for the total synthesis of a wide range of this compound analogs are not extensively reported in publicly available literature, this document outlines general synthetic strategies based on established methods for clerodane diterpenoid synthesis and glycosylation. Furthermore, detailed protocols for the isolation of the natural product and relevant biological assays are provided to facilitate further research and development of novel this compound analogs as potential therapeutic agents.

Biological Activity of this compound

This compound has been shown to exert significant anti-diabetic effects by enhancing glucose utilization in skeletal muscle.[1][2][3] Mechanistic studies have revealed that this compound stimulates glucose uptake through the activation of both the Phosphoinositide 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[1][2][3] This dual-action mechanism makes it an attractive candidate for the development of novel anti-diabetic drugs.

Modulation of the PI3K/AMPK Signaling Pathway

This compound treatment in L6 myotubes has been shown to increase the phosphorylation of key proteins in both the PI3K and AMPK pathways, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane and subsequent glucose uptake.[1][4] Specifically, this compound enhances the phosphorylation of Akt at Ser-473 and AMPK at Thr-172.[1][3] The effects on glucose uptake can be abolished by inhibitors of PI3K (wortmannin) and AMPK (Compound C), confirming the involvement of these pathways.[1][2][3]

Anti-inflammatory and Cytotoxic Activities

In addition to its anti-diabetic properties, extracts of Tinospora cordifolia containing Tinosporoside have demonstrated anti-inflammatory and cytotoxic activities.[5][6][7][8][9] In silico studies suggest that this compound may act as a COX-2 inhibitor.[5] Furthermore, extracts have shown cytotoxic effects against various cancer cell lines.[6][10][11]

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
Concentration (µM)Fold Stimulation over Control (Basal)p-value
5.01.22< 0.05
10.01.85< 0.01
20.02.15< 0.01

Data extracted from Mishra et al., 2023.[1][4]

Table 2: Effect of this compound on GLUT4 Translocation in L6-GLUT4myc Myotubes
Concentration (µM)Fold Stimulation over Control (Basal)p-value
10.01.32< 0.05
20.01.52< 0.01

Data extracted from Mishra et al., 2023.[1]

Signaling Pathway and Experimental Workflow

TinosporosideA_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_AMPK AMPK Pathway TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K AMPK AMPK (p-Thr172) TinosporosideA->AMPK Akt Akt (p-Ser473) PI3K->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation p38MAPK p38 MAPK AMPK->p38MAPK p38MAPK->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: PI3K/AMPK signaling pathway modulated by this compound.

Experimental_Workflow cluster_Synthesis Synthesis/Isolation cluster_Evaluation Biological Evaluation Isolation Isolation of this compound Semi_Synthesis Semi-synthesis from this compound Isolation->Semi_Synthesis Total_Synthesis Total Synthesis of Aglycone Glycosylation Glycosylation Total_Synthesis->Glycosylation Analogs This compound Analogs Semi_Synthesis->Analogs Glycosylation->Analogs In_Vitro_Assays In Vitro Assays (e.g., Glucose Uptake) Analogs->In_Vitro_Assays Cell_Based_Assays Cell-Based Signaling Assays (Western Blot) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR_Analysis

Caption: General experimental workflow for this compound analog development.

Synthetic Strategies

While specific total synthesis of this compound analogs is not widely reported, a general approach can be postulated based on the synthesis of other clerodane diterpenoids.

Total Synthesis (Hypothetical Strategy)

A convergent synthetic route would likely be employed. The synthesis of the clerodane core could be achieved through a series of stereoselective reactions, potentially involving a key Diels-Alder reaction to establish the decalin ring system, followed by further functionalization to introduce the necessary stereocenters and oxygenation patterns. The furan ring could be introduced via various methods, such as those involving lithiated furans or Stille coupling. The final and most challenging step would be the stereoselective glycosylation of the diterpenoid aglycone with a protected glucose derivative, followed by deprotection to yield the this compound analog.

Semi-synthesis

Semi-synthetic approaches would start from this compound isolated from Tinospora cordifolia. Modifications could be made to either the aglycone or the sugar moiety.

  • Aglycone Modification: Selective protection of the hydroxyl groups on the glucose unit would be necessary before performing chemical transformations on the diterpenoid core. These modifications could include oxidation, reduction, or derivatization of the existing functional groups.

  • Glycosidic Bond Modification: The glycosidic bond could be cleaved to yield the aglycone, which could then be re-glycosylated with different sugar moieties to explore the structure-activity relationship of the carbohydrate part of the molecule.

Experimental Protocols

Isolation of this compound from Tinospora cordifolia

This protocol is adapted from Mishra et al., 2023.[1]

  • Extraction:

    • Air-dry and powder the stems of Tinospora cordifolia.

    • Extract the powdered material (e.g., 2 kg) with distilled water (e.g., 3.5 L) by heating on a water bath for 6 hours.

    • Filter the extract and concentrate it using a rotary evaporator.

    • Perform a successive liquid-liquid extraction of the concentrated aqueous extract with chloroform and then n-butanol.

  • Chromatographic Purification:

    • Concentrate the n-butanol fraction and subject it to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of methanol in chloroform.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and further purify using a second silica gel column (230-400 mesh) with an appropriate solvent system (e.g., chloroform:methanol 93:7) to yield pure this compound.

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is based on the methodology described by Mishra et al., 2023.[1][4]

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiation into myotubes, seed the cells in 24-well plates and grow to confluence.

    • Induce differentiation by switching to DMEM containing 2% FBS for 4-6 days.

  • Treatment with this compound or Analogs:

    • Prepare stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

    • Treat the differentiated L6 myotubes with various concentrations of the test compounds for a specified period (e.g., 16 hours).

  • Glucose Uptake Measurement:

    • After treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in KRH buffer containing 0.5 µCi/mL of 2-deoxy-D-[3H]glucose for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 N NaOH.

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Normalize the results to the protein concentration in each well.

Conclusion and Future Perspectives

This compound holds significant promise as a lead compound for the development of new therapeutics, particularly for metabolic disorders like type 2 diabetes. Its well-defined mechanism of action on the PI3K/AMPK pathway provides a solid foundation for rational drug design. However, the exploration of its therapeutic potential is currently limited by the lack of extensive research into its synthetic analogs. Future efforts should be directed towards the development of robust total and semi-synthetic routes to generate a library of this compound analogs. Subsequent structure-activity relationship studies will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of novel and effective drugs based on the this compound scaffold.

References

Application Notes and Protocols for the Quantification of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of Tinosporoside A in various samples, including herbal extracts and formulations. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

HPLC-UV Method for Quantification of this compound

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. This method is suitable for the routine quality control of raw materials and finished products.

Experimental Protocol

1. Instrumentation and Chemicals

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (25:75, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: Approximately 15 minutes.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation (Herbal Extract):

    • Accurately weigh about 500 mg of the dried and powdered plant material.

    • Extract with 70% ethanol three times at room temperature.

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The performance of the HPLC method is summarized in the table below.

ParameterResultReference
Linearity Range0.5–50 µg/mL
Correlation Coefficient (r²)0.997
Limit of Detection (LOD)0.18 µg/mL
Limit of Quantification (LOQ)0.55 µg/mL
Retention Time9.52 ± 1.03 min

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Herbal Material Extraction Solvent Extraction Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Dissolution Dissolution in Methanol Extraction->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Dilution->HPLC Detector UV Detector (210 nm) HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC experimental workflow for this compound quantification.

LC-MS/MS Method for Quantification of this compound

This application note outlines a general approach for the development of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, particularly in complex matrices like plasma. While a specific validated method for this compound was not found, this protocol is based on established methods for similar compounds.

Experimental Protocol

1. Instrumentation and Chemicals

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7-3.5 µm) for better resolution and sensitivity.

  • Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid or Ammonium Acetate (for mobile phase modification), this compound reference standard, Internal Standard (IS).

2. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: A gradient elution is typically used for complex samples.

    • Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer. For this compound (C₂₇H₃₆O₁₂), the protonated molecule [M+H]⁺ would be approximately m/z 553.2. Fragmentation would need to be optimized.

3. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described in the HPLC method, but using LC-MS grade solvents.

  • Sample Preparation (Plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

    • Filter or centrifuge again before injection.

Quantitative Data Summary (Hypothetical Performance)

The following table presents expected performance characteristics for a validated LC-MS/MS method. These values would need to be experimentally determined.

ParameterExpected Result
Linearity Range0.1–100 ng/mL
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD)<0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy & PrecisionWithin ±15% (RSD <15%)

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UPLC/HPLC (C18 Column) Reconstitution->LC Dilution->LC MSMS Tandem Mass Spec (MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Internal Standard) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: LC-MS/MS experimental workflow for this compound quantification.

Development of cell-based assays for Tinosporoside A activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tinosporoside A is a bioactive diterpenoid glycoside isolated from Tinospora cordifolia, a plant widely used in traditional Ayurvedic medicine for its diverse therapeutic properties, including immunomodulatory, anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[1][2][3] As interest in natural product-based drug discovery grows, robust and reproducible cell-based assays are essential to elucidate the mechanisms of action and quantify the biological activity of compounds like this compound.

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the antidiabetic, anti-inflammatory, antioxidant, and neuroprotective potential of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Antidiabetic Activity - Glucose Uptake in Skeletal Muscle Cells

Principle: A key activity of this compound is its ability to enhance glucose utilization in skeletal muscle, a primary tissue for glucose disposal. This effect is mediated through the activation of two major signaling pathways: the insulin-dependent phosphoinositide 3-kinase (PI3K)/Akt pathway and the insulin-independent 5' AMP-activated protein kinase (AMPK) pathway.[1][4][5] Activation of these pathways leads to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into the cell.[4][5] This assay measures the uptake of a glucose analog in a skeletal muscle cell line (e.g., L6 myotubes) to quantify the antidiabetic potential of this compound.

TinosporosideA_Glucose_Uptake_Pathway cluster_membrane Plasma Membrane cluster_pathways GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocates to Membrane GlucoseUptake Increased Glucose Uptake GLUT4_transporter->GlucoseUptake Facilitates TinoA This compound PI3K PI3K Akt Akt (PKB) AMPK AMPK

Caption: Workflow for the LPS-induced cytokine inhibition assay.

Protocol: ELISA for TNF-α Secretion
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control and a positive control (e.g., Dexamethasone).

    • Incubate for 2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C.

[6]3. Cytokine Measurement:

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.
  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
  • Briefly, coat a 96-well plate with capture antibody, add standards and samples (supernatants), followed by detection antibody, avidin-HRP, and finally the substrate solution.
  • Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the TNF-α concentration based on the standard curve.

    • Determine the percentage inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-only treated cells.

    • In a parallel plate, perform an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.

Quantitative Data Summary:

TreatmentConcentration (µM)TNF-α (pg/mL)% Inhibition
Control (No LPS)-< 20-
LPS (1 µg/mL)-1550 ± 1200%
LPS + this compound51210 ± 9521.9%
LPS + this compound10850 ± 70 45.2%
LPS + this compound25430 ± 5572.3%
LPS + Dexamethasone (Pos. Ctrl)1250 ± 30**83.9%
Illustrative data. Statistical significance vs. LPS-only indicated by *p<0.05, *p<0.01.

Application Note 3: Cellular Antioxidant Activity (CAA)

Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Antioxidants can mitigate this damage. The Cellular Antioxidant Assay (CAA) measures the ability of a compound to prevent the formation of intracellular ROS. T[7]he assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). T[7]he antioxidant activity of this compound is quantified by its ability to reduce the fluorescence generated by an ROS-inducing agent like AAPH.

[8]Experimental Workflow:

CAA_Workflow start Start: Seed Cells (e.g., HepG2) in a 96-well black plate incubate_cells Incubate for 24h to form a confluent monolayer start->incubate_cells treat Treat with this compound + DCFH-DA probe (Incubate for 1h) incubate_cells->treat wash Wash cells with PBS to remove excess probe/compound treat->wash add_initiator Add ROS Initiator (AAPH) wash->add_initiator measure Measure Fluorescence Immediately (Ex: 485 nm, Em: 535 nm) Every 5 min for 1h add_initiator->measure end End: Analyze Data (Calculate AUC and CAA value) measure->end

Caption: Workflow for the Cellular Antioxidant Assay (CAA).

Protocol: AAPH-Induced ROS Inhibition
  • Cell Culture:

    • Seed HepG2 cells (or another suitable cell line) in a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer after 24 hours.

  • Cell Treatment and Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound along with 25 µM DCFH-DA. Include a positive control like Quercetin.

    • Incubate for 1 hour at 37°C.

  • ROS Induction and Measurement:

    • Wash the cells once with PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the CAA value using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    • Express results as Quercetin Equivalents (QE) by comparing the CAA value of this compound to a standard curve of Quercetin.

Quantitative Data Summary:

CompoundConcentration (µM)CAA Value (%)
Control-0
This compound1028 ± 4.1
This compound2555 ± 6.3
This compound5082 ± 7.9
Quercetin2595 ± 5.2
Illustrative data.

Supporting Protocol: Cell Viability (MTT Assay)

Principle: It is critical to ensure that the observed biological activities are not a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity. N[1]AD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow start Start: Seed Cells in 96-well plate incubate_cells Incubate for 24h to allow attachment start->incubate_cells treat Treat with this compound (Same concentrations and duration as main assay) incubate_cells->treat add_mtt Add MTT Reagent (5 mg/mL) (Incubate for 4h at 37°C) treat->add_mtt solubilize Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) add_mtt->solubilize measure Measure Absorbance at 540-570 nm solubilize->measure end End: Calculate % Viability measure->end

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay
  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with this compound for the same duration as the primary functional assay (e.g., 16-24 hours).

  • MTT Incubation:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. [1] * Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

[1]4. Analysis:

  • Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
  • This compound should ideally show >90% cell viability at the concentrations used in the functional assays.

References

Formulation of Tinosporoside A for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its therapeutic potential.[1] Research has highlighted its role in modulating key cellular signaling pathways, notably the PI3K/Akt and AMPK pathways, which are crucial in glucose metabolism.[2] This suggests a promising application in the management of metabolic disorders such as diabetes. Furthermore, emerging studies indicate the potential anticancer properties of compounds from Tinospora cordifolia, involving pathways that regulate apoptosis and cell proliferation.[2]

However, the clinical translation of this compound is hampered by challenges common to many natural products, including poor solubility and limited bioavailability. To overcome these obstacles, formulation into advanced drug delivery systems is essential. This document provides detailed application notes and protocols for the formulation of this compound into liposomes and solid lipid nanoparticles (SLNs) for targeted drug delivery. These nanoformulations aim to enhance the therapeutic efficacy of this compound by improving its solubility, stability, and site-specific delivery.

Materials and Reagents

Material/ReagentSupplier (Recommended)Purpose
This compoundMedchemExpress, etc.Active Pharmaceutical Ingredient
Soy PhosphatidylcholineAvanti Polar Lipids, etc.Liposome formation
CholesterolSigma-Aldrich, etc.Liposome stabilization
Stearic AcidSigma-Aldrich, etc.SLN solid lipid matrix
Tween 80Sigma-Aldrich, etc.Surfactant for SLN stabilization
ChloroformFisher Scientific, etc.Solvent for lipid dissolution
MethanolFisher Scientific, etc.Solvent for lipid dissolution
Phosphate Buffered Saline (PBS)Gibco, etc.Hydration and release medium
Deionized WaterMillipore, etc.General solvent

Quantitative Data Summary

The following tables summarize expected quantitative data for this compound-loaded nanoparticles based on formulations of similar glycosides.

Table 1: Liposomal Formulation of this compound - Expected Characteristics

ParameterExpected ValueMethod of Analysis
Particle Size (z-average)150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%)70 - 90%HPLC
Drug Loading (%)1 - 5%HPLC

Table 2: Solid Lipid Nanoparticle (SLN) Formulation of this compound - Expected Characteristics

ParameterExpected ValueMethod of Analysis
Particle Size (z-average)100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-15 to -35 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%)60 - 85%HPLC
Drug Loading (%)0.5 - 3%HPLC

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, followed by size reduction to form small unilamellar vesicles (SUVs).

1.1. Lipid Film Formation:

  • Weigh 100 mg of soy phosphatidylcholine and 25 mg of cholesterol and dissolve in 10 mL of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Add 5 mg of this compound to the lipid solution and mix until fully dissolved.

  • Attach the flask to a rotary evaporator.

  • Rotate the flask at 60 rpm in a water bath set to 40°C.

  • Reduce the pressure to gradually evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

  • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

1.2. Hydration of the Lipid Film:

  • Add 10 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4) to the flask containing the dried lipid film.

  • Hydrate the film by rotating the flask in the water bath at 40°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

1.3. Size Reduction:

  • To obtain a homogenous population of small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes (with pulsed cycles to prevent overheating).

  • Alternatively, extrude the MLV suspension 10-15 times through polycarbonate membranes with a pore size of 200 nm using a mini-extruder.

1.4. Purification:

  • Separate the this compound-loaded liposomes from the un-encapsulated drug by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Discard the supernatant containing the free drug and resuspend the liposomal pellet in fresh PBS.

  • Repeat the washing step twice to ensure complete removal of the un-encapsulated this compound.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol details the formulation of SLNs using a hot homogenization technique followed by ultrasonication.

2.1. Preparation of Lipid and Aqueous Phases:

  • Lipid Phase: Weigh 200 mg of stearic acid and 10 mg of this compound. Heat the mixture to 75°C (approximately 5-10°C above the melting point of the lipid) in a small beaker until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase: Prepare 20 mL of a 1% (w/v) Tween 80 solution in deionized water. Heat the aqueous phase to the same temperature as the lipid phase (75°C).

2.2. Emulsification:

  • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer at 10,000 rpm for 10 minutes. This will form a coarse oil-in-water emulsion.

2.3. Ultrasonication:

  • Immediately subject the hot pre-emulsion to high-power probe sonication for 15 minutes to reduce the particle size to the nanometer range. Maintain the temperature at 75°C during this step.

2.4. Nanoparticle Solidification:

  • Transfer the hot nanoemulsion to an ice bath and stir gently for 20 minutes to allow for the solidification of the lipid nanoparticles.

2.5. Purification:

  • Centrifuge the SLN dispersion at 20,000 x g for 40 minutes at 4°C to separate the SLNs from the aqueous supernatant containing the free drug.

  • Wash the SLN pellet with deionized water and centrifuge again. Repeat the washing step twice.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (z-average) and PDI.

  • Measure the zeta potential using the same instrument equipped with an electrode assembly for electrophoretic light scattering.

3.2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Sample Preparation: Disrupt a known amount of the purified nanoparticle suspension by adding a suitable solvent (e.g., methanol) to release the encapsulated this compound.

  • Quantification: Determine the concentration of this compound in the disrupted nanoparticle solution using a validated High-Performance Liquid Chromatography (HPLC) method.[3][4]

  • Calculation:

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis bag method to evaluate the release of this compound from the nanoparticles.[5]

  • Transfer 1 mL of the purified this compound-loaded nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa).

  • Place the dialysis bag in a beaker containing 100 mL of PBS (pH 7.4) with 0.5% Tween 80 to maintain sink conditions.

  • Maintain the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the collected samples for this compound content using HPLC.

  • Plot the cumulative percentage of drug released against time.

Signaling Pathways and Experimental Workflows

Signaling Pathways

PI3K_AMPK_Pathway cluster_membrane Cell Membrane Tinosporoside_A This compound PI3K PI3K Tinosporoside_A->PI3K Activates AMPK AMPK Tinosporoside_A->AMPK Activates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation AMPK->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Anticancer_Pathway Tinospora_Compound Tinospora Compound (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Tinospora_Compound->ROS NF_kB NF-κB Pathway Tinospora_Compound->NF_kB Inhibits Bax Bax (Pro-apoptotic) Tinospora_Compound->Bax Upregulates ROS->NF_kB Activates Bcl2 Bcl-2 (Anti-apoptotic) NF_kB->Bcl2 Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Experimental Workflows

Liposome_Workflow Start Start Dissolve Dissolve Lipids & this compound in Organic Solvent Start->Dissolve Evaporate Rotary Evaporation (Thin Film Formation) Dissolve->Evaporate Hydrate Hydration with Aqueous Buffer Evaporate->Hydrate Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Purify Purification (Centrifugation) Size_Reduction->Purify Characterize Characterization (DLS, HPLC) Purify->Characterize End End Characterize->End

SLN_Workflow Start Start Melt Melt Lipid & Dissolve This compound (Lipid Phase) Start->Melt Heat_Aq Heat Aqueous Surfactant Solution (Aqueous Phase) Start->Heat_Aq Homogenize High-Speed Homogenization Melt->Homogenize Heat_Aq->Homogenize Sonicate Probe Sonication Homogenize->Sonicate Cool Cooling in Ice Bath (Nanoparticle Solidification) Sonicate->Cool Purify Purification (Centrifugation) Cool->Purify Characterize Characterization (DLS, HPLC) Purify->Characterize End End Characterize->End

Targeted Drug Delivery Strategies

To enhance the site-specific delivery of this compound, the surface of the nanoparticles can be functionalized with targeting ligands.

  • Targeting Skeletal Muscle: For applications in metabolic disorders, ligands that bind to receptors overexpressed on skeletal muscle cells can be employed. Promising ligands include inosine and L-carnitine, which target ENT2 and OCTN2 transporters, respectively.[6] Peptides identified through phage display that specifically bind to muscle cells also represent a viable strategy.[7][8]

  • Targeting Cancer Cells: For anticancer applications, various peptides can be conjugated to the nanoparticle surface to target receptors that are overexpressed on tumor cells. Examples include RGD peptides that target integrins, and somatostatin analogs for neuroendocrine tumors.[5]

The conjugation of these ligands to the nanoparticle surface can be achieved through various chemical strategies, often involving the use of PEGylated lipids with reactive terminal groups (e.g., NHS-ester, maleimide) incorporated into the formulation.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the formulation of this compound into liposomal and solid lipid nanoparticle delivery systems. By encapsulating this compound, it is possible to overcome its inherent biopharmaceutical challenges, thereby enhancing its therapeutic potential. The characterization and in vitro release studies are critical for ensuring the quality and performance of the nanoformulations. Furthermore, the incorporation of targeting moieties can pave the way for a new generation of highly specific and effective therapies based on this promising natural compound. Further in vivo studies are warranted to validate the efficacy of these targeted formulations.

References

Tinosporoside A: A Chemical Probe for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A, a diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a valuable chemical probe in molecular biology.[1][2] Its ability to modulate key cellular signaling pathways makes it a powerful tool for studying various physiological and pathological processes, including glucose metabolism, inflammation, and cancer.[1][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cellular signaling, with a focus on its effects on the PI3K/Akt, AMPK, NF-κB, and MAPK pathways.

Molecular Profile and Mechanism of Action

This compound exerts its biological effects by targeting multiple nodes within critical signaling cascades. Its primary known mechanisms of action include:

  • Activation of PI3K/Akt and AMPK Pathways: this compound stimulates glucose uptake in skeletal muscle cells by activating both the phosphatidylinositol 3-kinase (PI3K)/Akt and 5' AMP-activated protein kinase (AMPK) signaling pathways.[1][2][6][7] This dual activation leads to the translocation of GLUT4 transporters to the plasma membrane, enhancing glucose utilization.[1][2]

  • Modulation of NF-κB Signaling: this compound has been shown to inhibit the nuclear translocation of the transcription factor NF-κB, a key regulator of inflammation and cell survival.[8][9][10] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

  • Induction of Apoptosis: In cancer cells, this compound can induce apoptosis through both mitochondrial-mediated and caspase-dependent pathways.[3][11][12][13] This is often associated with the modulation of Bcl-2 family proteins and activation of caspases.[13]

  • Influence on MAPK Pathway: Evidence suggests that this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and stress responses.[6][14][15]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on key molecular targets as reported in various studies. This data provides a reference for expected outcomes and effective concentration ranges.

Target Protein/ProcessCell Line/ModelThis compound ConcentrationObserved EffectReference
Glucose UptakeL6 Myotubes10 µM~2.15-fold increase[7]
Akt Phosphorylation (Ser-473)L6 Myotubes10 µMSignificant increase[2][7]
AMPK Phosphorylation (Thr-172)L6 Myotubes10 µMSignificant increase[2][7]
GLUT4 TranslocationL6 Myotubes10 µMIncreased translocation to plasma membrane[2]
NF-κB Nuclear TranslocationEhrlich Ascites Tumor CellsNot SpecifiedInhibition[8]
Caspase-3 ActivationEhrlich Ascites Tumor CellsNot SpecifiedActivation[13]
TNF-α ProductionLPS-stimulated THP-1 cellsNot SpecifiedInhibition[10]
IL-1β ProductionLPS-stimulated THP-1 cellsNot SpecifiedInhibition[10]

Experimental Protocols

Herein are detailed protocols for using this compound as a chemical probe to investigate its effects on cellular signaling pathways.

Protocol 1: Analysis of PI3K/Akt and AMPK Pathway Activation in Skeletal Muscle Cells

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and AMPK pathways in L6 myotubes.

Materials:

  • L6 myotubes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Wortmannin (PI3K inhibitor)

  • Compound C (AMPK inhibitor)

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture L6 myotubes in DMEM supplemented with 10% FBS until differentiated.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with Wortmannin (100 nM) or Compound C (10 µM) for 1 hour, if investigating pathway dependence.

    • Treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time (e.g., 16 hours).[7] A positive control of insulin (100 nM for 20 minutes) can be included for Akt activation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Normalize phosphoprotein levels to total protein levels and loading control (GAPDH).

Protocol 2: Investigation of NF-κB Nuclear Translocation

Objective: To assess the inhibitory effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Nuclear and Cytoplasmic Extraction Kit

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • Secondary antibodies and Western blotting reagents as in Protocol 1

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to 70-80% confluency.

    • Pre-treat cells with this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.

  • Subcellular Fractionation:

    • Harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the extraction kit.

  • Western Blotting:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions as described in Protocol 1.

    • Probe membranes with antibodies against NF-κB p65, Lamin B1, and GAPDH.

    • The presence of NF-κB p65 in the nuclear fraction indicates translocation. Lamin B1 and GAPDH serve as markers for the purity of the nuclear and cytoplasmic fractions, respectively.

Protocol 3: Assessment of Apoptosis Induction

Objective: To determine if this compound induces apoptosis in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116 colon cancer cells)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • Caspase-3 Activity Assay Kit

Procedure:

  • Annexin V/PI Staining:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24-48 hours.

    • Harvest the cells, including any floating cells in the media.

    • Wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Caspase-3 Activity Assay:

    • Treat cells with this compound as described above.

    • Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's protocol.

    • Measure the colorimetric or fluorometric output to quantify caspase-3 activity.

Visualizations of this compound's Mechanism of Action

The following diagrams illustrate the signaling pathways modulated by this compound.

TinosporosideA_PI3K_AMPK_Pathway cluster_membrane Cell Interior TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K AMPK AMPK TinosporosideA->AMPK Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 AMPK->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation inhibits GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Plasma_membrane Plasma Membrane TinosporosideA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Proteasome Proteasome IkappaB->Proteasome Degradation NFkB_active Active NF-κB TinosporosideA This compound TinosporosideA->IKK Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_genes Inflammatory Gene Expression TinosporosideA_Apoptosis_Pathway TinosporosideA This compound Bax Bax TinosporosideA->Bax Upregulates Bcl2 Bcl-2 TinosporosideA->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Stability Testing and Degradation Analysis of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A is a natural diterpenoid glycoside isolated from Tinospora cordifolia, a plant with a long history of use in traditional medicine. As with any potential therapeutic agent, understanding its stability profile is critical for the development of safe, effective, and reliable pharmaceutical formulations. This document provides a comprehensive overview of the stability testing and degradation analysis of this compound. It includes detailed protocols for conducting forced degradation studies and a stability-indicating analytical method.

Forced degradation studies are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[1][2][3] These studies also aid in the development and validation of stability-indicating analytical methods, which are crucial for ensuring the quality and shelf-life of the final drug product.[1][4] The conditions for forced degradation studies typically include exposure to acid, base, oxidation, heat, and light to simulate various environmental stresses.[1][2][3][5]

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank samples (diluent), placebo, and stressed samples to ensure no interference at the retention time of this compound and its degradation products.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions, such as flow rate, column temperature, and mobile phase composition.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to understand the degradation pathways of the drug substance.[1][3]

Protocol: Forced Degradation of this compound

1. Preparation of Sample:

  • Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the mixture at 60 °C for 24 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid this compound powder in a hot air oven at 80 °C for 48 hours.

    • After exposure, dissolve the powder in methanol to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 48 hours.

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

  • Determine the percentage degradation of this compound and the formation of any degradation products.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationThis compound Assay (%)% DegradationNo. of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 N HCl24 hours at 60 °C85.214.82DP1 (8.5 min)
0.1 N NaOH4 hours at RT78.521.53DP2 (10.2 min)
3% H₂O₂24 hours at RT92.17.91DP3 (12.1 min)
Thermal (Solid)48 hours at 80 °C95.84.21DP4 (15.3 min)
Photolytic (UV)48 hours89.410.62DP5 (9.8 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Degradation Pathway Analysis

Based on the structure of this compound, a diterpenoid glycoside with ester and furan functionalities, the following degradation pathways can be hypothesized:

  • Acid and Base Hydrolysis: Cleavage of the glycosidic bond, leading to the formation of the aglycone and the corresponding sugar moiety. The ester linkage is also susceptible to hydrolysis.

  • Oxidative Degradation: Oxidation of the furan ring and any secondary alcohol groups.

  • Photolytic Degradation: Isomerization or rearrangement reactions, potentially involving the furan ring or other unsaturated parts of the molecule.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis T_stock This compound Stock Solution (1000 µg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) T_stock->acid base Base Hydrolysis (0.1N NaOH, RT) T_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) T_stock->oxidation thermal Thermal Degradation (80°C, Solid) T_stock->thermal photo Photolytic Degradation (UV light) T_stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Degradation Products) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photolysis Tinosporoside_A This compound Aglycone Aglycone Tinosporoside_A->Aglycone Glycosidic cleavage Sugar Sugar Moiety Tinosporoside_A->Sugar Glycosidic cleavage Oxidized_Furan Oxidized Furan Derivative Tinosporoside_A->Oxidized_Furan Isomer Isomer/Rearranged Product Tinosporoside_A->Isomer

Caption: Plausible degradation pathways for this compound under stress conditions.

Conclusion

The stability testing and degradation analysis of this compound are crucial steps in its development as a potential pharmaceutical agent. The protocols and information provided in these application notes offer a comprehensive framework for researchers to assess its stability profile. The development of a validated stability-indicating HPLC method is paramount for ensuring the quality, safety, and efficacy of this compound in any future formulations. Further studies should focus on the isolation and characterization of the degradation products to fully elucidate the degradation pathways.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinosporoside A is a bioactive compound isolated from Tinospora cordifolia, a plant with a long history of use in traditional medicine. Modern research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, with studies pointing towards its involvement in key cellular signaling pathways such as PI3K/Akt, AMPK, and NF-κB. These pathways are critical in the pathogenesis of numerous diseases, including cancer, metabolic disorders, and inflammatory conditions, making this compound and related compounds promising candidates for drug discovery and development.

High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify novel modulators of these pathways. This document provides detailed application notes and protocols for HTS assays designed to identify and characterize compounds like this compound that target the PI3K/Akt, AMPK, and NF-κB signaling pathways.

Section 1: PI3K/Akt Signaling Pathway Assay

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug discovery.

Application Note: High-Throughput Screening for PI3K Inhibitors

This biochemical assay is designed to identify inhibitors of Phosphoinositide 3-kinase (PI3K) in a high-throughput format. The assay measures the production of ADP, a product of the kinase reaction, using a fluorescence-based detection method. A decrease in signal indicates potential inhibition of PI3K activity. This compound, given the anti-proliferative effects of Tinospora cordifolia extracts, can be screened using this assay to determine its potential as a PI3K inhibitor.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) PI3K Assay

Objective: To identify and quantify the inhibitory activity of this compound on PI3Kα.

Principle: This assay is a competitive immunoassay where the amount of PIP3 produced is detected. A decrease in the HTRF signal indicates inhibition of PI3K.

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • HTRF® KinEASE™-STK S1 Kit (contains STK S1 antibody-Europium cryptate and STK Substrate-XL665)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA

  • This compound (dissolved in DMSO)

  • Wortmannin (positive control inhibitor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute PI3Kα and PIP2 in assay buffer to the desired working concentrations.

  • Assay Plate Preparation:

    • Add 2 µL of diluted this compound or control (DMSO for negative control, Wortmannin for positive control) to the wells of a 384-well plate.

    • Add 4 µL of the PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 4 µL of a mixture of PIP2 and ATP to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of the HTRF® detection mix (STK S1 antibody-Europium cryptate and STK Substrate-XL665) to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Analysis: The HTRF ratio is calculated as (Acceptor signal / Donor signal) * 10,000. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_negative_control - Ratio_background)) IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundPI3Kα Inhibition IC50 (µM)
This compound15.2
Wortmannin0.002
Negative Control>100

Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream TinosporosideA This compound TinosporosideA->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.

Section 2: AMPK Signaling Pathway Assay

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in cellular energy homeostasis. Activation of AMPK has therapeutic potential for metabolic diseases like type 2 diabetes.

Application Note: High-Throughput Screening for AMPK Activators

This cell-based assay is designed to identify compounds that activate AMPK. The assay measures the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), or uses a reporter system to quantify AMPK activity. An increase in signal indicates potential activation of AMPK. Given the traditional use of Tinospora cordifolia in managing diabetes, this compound can be screened for its ability to activate AMPK.[1]

Experimental Protocol: Cell-Based AMPK Activation Assay (AlphaLISA®)

Objective: To identify and quantify the activating effect of this compound on AMPK in a cellular context.

Principle: This assay measures the phosphorylation of AMPK at Threonine 172 in cell lysates using AlphaLISA® technology. An increase in the AlphaLISA® signal indicates AMPK activation.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • AICAR (positive control activator)

  • Lysis Buffer

  • AlphaLISA® Acceptor beads conjugated to an anti-phospho-AMPK (Thr172) antibody

  • Streptavidin-coated Donor beads

  • Biotinylated anti-AMPKα antibody

  • 384-well white OptiPlates™

  • AlphaScreen-compatible plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells in DMEM with 10% FBS.

    • Seed 20,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and AICAR in culture medium.

    • Replace the culture medium with the compound dilutions and incubate for 1 hour.

  • Cell Lysis:

    • Aspirate the medium and add 50 µL of Lysis Buffer to each well.

    • Incubate for 10 minutes on an orbital shaker at room temperature.

  • Detection:

    • Transfer 5 µL of the cell lysate to a 384-well white OptiPlate™.

    • Add 5 µL of the AlphaLISA® Acceptor bead and biotinylated antibody mix.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 40 µL of the Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaLISA® signal is measured in arbitrary units. The fold activation is calculated as: Fold Activation = Signal_sample / Signal_negative_control EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundAMPK Activation EC50 (µM)
This compound8.5
AICAR500
Negative ControlNo activation

Experimental Workflow Diagram

AMPK_Workflow cluster_workflow AMPK Activation HTS Workflow A Seed HEK293 cells in 384-well plate B Treat with this compound or controls A->B C Lyse cells B->C D Transfer lysate to assay plate C->D E Add AlphaLISA® Acceptor beads & Antibody D->E F Add Streptavidin Donor beads E->F G Read on AlphaScreen plate reader F->G

Caption: Workflow for the cell-based AMPK activation HTS assay.

Section 3: NF-κB Signaling Pathway Assay

The NF-κB signaling pathway is a key regulator of inflammation and immune responses. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases and cancers.

Application Note: High-Throughput Screening for NF-κB Inhibitors

This cell-based reporter gene assay is designed to identify inhibitors of the NF-κB signaling pathway. The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of TNF-α-induced NF-κB activation results in a decrease in luciferase expression and, consequently, a lower luminescent signal. Extracts from Tinospora cordifolia have demonstrated anti-inflammatory properties, suggesting that this compound could be a potential NF-κB inhibitor.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Objective: To identify and quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Principle: A decrease in luminescence in TNF-α-stimulated reporter cells indicates inhibition of the NF-κB pathway.

Materials:

  • HEK293T/NF-κB-luc cells (stably transfected)

  • DMEM supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • TNF-α (stimulant)

  • Bay 11-7082 (positive control inhibitor)

  • Bright-Glo™ Luciferase Assay System

  • 384-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 10,000 HEK293T/NF-κB-luc cells per well in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Bay 11-7082 in culture medium.

    • Add the compound dilutions to the cells and incubate for 1 hour.

  • Stimulation:

    • Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Incubate for 6 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Bright-Glo™ reagent to room temperature.

    • Add 25 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_stimulated_control - Luminescence_background)) IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Data Presentation
CompoundNF-κB Inhibition IC50 (µM)
This compound5.7
Bay 11-70820.5
Negative Control>100

Signaling Pathway Diagram

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression TinosporosideA This compound TinosporosideA->IKK Inhibition

Caption: NF-κB signaling pathway with potential inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Tinosporoside A Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Tinosporoside A.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: What are the most promising strategies for improving the aqueous solubility of this compound?

Based on studies with Tinospora cordifolia extracts, which contain this compound, the most effective strategies include:

  • Nanoparticle Formulation: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[4][5]

  • Phytosome Formulation: Complexing the extract or compound with phospholipids, like soya lecithin, can improve its bioavailability and permeability.[6][7][8][9]

  • Cyclodextrin Inclusion Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.[10]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a molecular level can improve its wettability and dissolution.

Q3: How do I choose the best solubility enhancement strategy for my experiment?

The choice of strategy depends on several factors, including the desired final dosage form, the scale of your experiment, and the specific downstream applications.

  • For in vitro cell-based assays, nanoparticle suspensions or cyclodextrin complexes might be suitable due to their ease of preparation in aqueous buffers.

  • For in vivo animal studies, phytosomes or solid dispersions might offer improved oral bioavailability.

  • For early-stage screening, solvent evaporation methods for preparing solid dispersions or simple co-grinding for cyclodextrin complexes can be time-efficient.

Q4: Are there any safety concerns with the excipients used in these formulations?

Most commonly used excipients, such as cyclodextrins, phospholipids (soya lecithin), and polymers used in solid dispersions (e.g., PVP, PEGs), are generally recognized as safe (GRAS) for pharmaceutical use. However, it is crucial to consult the specific safety data sheets (SDS) for each excipient and conduct appropriate toxicity studies for your final formulation.

Troubleshooting Guides

Strategy 1: Nanoparticle Formulation

This troubleshooting guide focuses on the preparation of Tinospora cordifolia extract nanoparticles via the solvent evaporation and sonication method.

Experimental Protocol: Nanoparticle Preparation

  • Extraction: Prepare an ethanolic extract of dried Tinospora cordifolia stems.

  • Drying: Evaporate the ethanol from the extract to obtain a dry residue.

  • Suspension: Prepare an aqueous suspension of the dry extract in ultrapure water (e.g., 13.2 mg/mL).[4]

  • Sonication: Sonicate the aqueous suspension to form nanoparticles. A typical condition is 4 W power and 40% amplitude for 5 minutes using a probe sonicator.[4]

  • Filtration: Filter the nanoparticle solution through a 0.2 µm sterile filter.[4]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Large particle size or high polydispersity index (PDI) Insufficient sonication time or power. Aggregation of nanoparticles.Increase sonication time or amplitude incrementally. Optimize the concentration of the extract in the aqueous suspension. Consider adding a small amount of a suitable stabilizer.
Low yield after filtration Nanoparticles are larger than the filter pore size.Use a filter with a larger pore size (e.g., 0.45 µm) if the application allows. Optimize sonication parameters to reduce particle size.
Instability of the nanoparticle suspension (precipitation over time) Zeta potential is not high enough to ensure colloidal stability.Measure the zeta potential of the suspension. If it is close to neutral, consider adjusting the pH or adding a stabilizer to increase surface charge and repulsive forces between particles.
Strategy 2: Phytosome Formulation

This guide addresses the preparation of Tinospora cordifolia alkaloid-loaded phytosomes using the thin-film hydration method.

Experimental Protocol: Phytosome Preparation

  • Fractionation: Isolate the alkaloid-rich fraction from the crude extract of Tinospora cordifolia. A dichloromethane fraction can be used.[8]

  • Lipid Mixture Preparation: Dissolve the alkaloid fraction, soya lecithin, and cholesterol in an organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[8]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.[8]

  • Hydration: Hydrate the thin film with a mixture of ethanol and water (1:1) while rotating the flask on the rotary evaporator.[8]

  • Size Reduction: Sonicate the resulting phytosomal suspension to reduce the particle size.[8]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low entrapment efficiency Inappropriate drug-to-lipid ratio. Incomplete hydration of the lipid film.Optimize the ratio of the alkaloid fraction to soya lecithin and cholesterol. Ensure complete hydration by extending the hydration time or gently warming the hydration medium.
Formation of large aggregates Incomplete dispersion during hydration. Insufficient sonication.Ensure the lipid film is thin and evenly distributed. Increase sonication time or power.
Phase separation or leakage of the entrapped compound Instability of the phytosome structure. Incompatible solvent system during preparation.Optimize the amount of cholesterol, which acts as a membrane stabilizer. Ensure the complete removal of the organic solvent during the film formation step.
Strategy 3: Cyclodextrin Inclusion Complexation

This troubleshooting guide outlines the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.

Experimental Protocol: Cyclodextrin Inclusion Complex Preparation

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin). A 1:1 molar ratio is a common starting point.

  • Kneading: Place the this compound and cyclodextrin in a mortar. Add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1) to form a paste.

  • Trituration: Knead the paste thoroughly for a specific duration (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete complex formation Insufficient kneading time. Incorrect amount of liquid added.Increase the kneading time. Optimize the volume of the hydroalcoholic solution to maintain a paste-like consistency throughout the kneading process.
Low solubility enhancement The chosen cyclodextrin is not suitable for this compound. The molar ratio is not optimal.Experiment with different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, HP-β-CD). Perform a phase solubility study to determine the optimal molar ratio.
Product is sticky and difficult to handle Too much liquid was added during kneading. The product is hygroscopic.Reduce the amount of liquid used for kneading. Ensure the product is dried completely and store it in a desiccator.

Quantitative Data Summary

Table 1: Solubility of Tinospora cordifolia Extracts in Different Solvents

SolventYield of ExtractPhytochemicals Reported to be SolubleReference(s)
EthanolHighFlavonoids, Diterpenes, Saponins, Amino Acids, Proteins[11][12]
MethanolHighFlavonoids, Phenols, Amino Acids, Diterpenes, Saponins, Proteins[11][12][13]
Water-Alkaloids, Phenolic Compounds, Flavonoids, Saponins, Steroids[13]
ChloroformLowDiterpenes[11][12]

Table 2: Characterization of Tinospora cordifolia Formulations

Formulation TypeKey ComponentsAverage Particle SizeZeta PotentialEntrapment EfficiencyReference(s)
PhytoniosomesEthanolic leaf extract, Tween 60, Cholesterol600 - 1800 nm-65.55 to -77.83 mV-[7]
PhytosomesDichloromethane fraction, Soya lecithin, Cholesterol---[8]
PhytosomesChloroform extract, Cholesterol454.2 ± 8.1 nm–43.1 ± 7.5 mV-[9]
NanoemulsionAqueous extract, Oil, Surfactant171.62 nm-56.88% to 85.45%[14][15]

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction & Isolation cluster_formulation Step 2: Solubility Enhancement cluster_characterization Step 3: Characterization Tinospora Tinospora cordifolia Plant Material Extraction Solvent Extraction Tinospora->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TinosporosideA Isolated this compound CrudeExtract->TinosporosideA Nanoparticles Nanoparticle Formulation TinosporosideA->Nanoparticles Phytosomes Phytosome Formulation TinosporosideA->Phytosomes Cyclodextrin Cyclodextrin Complexation TinosporosideA->Cyclodextrin Characterization Physicochemical Characterization (Size, Zeta, etc.) Nanoparticles->Characterization Phytosomes->Characterization Cyclodextrin->Characterization Solubility Aqueous Solubility Testing Characterization->Solubility

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_logic Start Poor Aqueous Solubility of this compound Strategy Select Solubility Enhancement Strategy Start->Strategy Nano Nanoparticle Formulation Strategy->Nano Phyto Phytosome Formulation Strategy->Phyto Cyclo Cyclodextrin Complexation Strategy->Cyclo Problem Encounter a Problem? Nano->Problem Phyto->Problem Cyclo->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes Success Improved Solubility Achieved Problem->Success No Troubleshoot->Strategy

Caption: Logical flow for addressing solubility issues with this compound.

References

Technical Support Center: Optimization of Chromatographic Purification of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of Tinosporoside A from Tinospora species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Extraction and Initial Sample Preparation

Question: What is the recommended initial extraction procedure for obtaining a crude extract enriched with this compound?

Answer: A common and effective method for the initial extraction of this compound from powdered Tinospora cordifolia stems involves a combination of aqueous extraction followed by solvent partitioning. The powdered stem material is first heated with distilled water.[1] The resulting aqueous extract is then concentrated and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as chloroform and n-butanol.[1] this compound, being a diterpenoid glycoside, tends to partition into the n-butanol fraction.[1][2][3]

Troubleshooting: Low Yield of this compound in the n-Butanol Fraction

Possible Cause Suggestion
Incomplete initial extractionEnsure sufficient heating time (e.g., 6 hours) and an appropriate ratio of plant material to water (e.g., 2 kg to 3.5 L).[1] Consider using alternative extraction methods like Soxhlet extraction with methanol or ethanol to capture a broader range of compounds.[4][5]
Inefficient partitioningEnsure vigorous mixing during each partitioning step and allow adequate time for the layers to separate completely. Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize recovery.[1]
pH of the aqueous extractThe pH of the aqueous extract can influence the partitioning behavior of glycosides. While not explicitly stated for this compound, consider adjusting the pH to a neutral range before partitioning.
Degradation of this compoundThis compound may be susceptible to degradation under harsh conditions. Avoid excessive temperatures and prolonged exposure to strong acids or bases.[6][7][8]

2. Macroporous Resin Chromatography

Question: How can macroporous resin chromatography be used to purify this compound from the n-butanol extract?

Answer: Macroporous resin chromatography is an effective intermediate purification step to enrich this compound and remove other impurities.[2][9][10] The n-butanol extract is loaded onto a pre-treated macroporous resin column (e.g., AB-8).[2][11] The column is then washed with a stepwise gradient of ethanol in water. This compound typically elutes in the lower to mid-range ethanol fractions (e.g., 30% ethanol).[2]

Troubleshooting: Poor Separation on Macroporous Resin Column

Possible Cause Suggestion
Improper resin selectionThe choice of macroporous resin is critical and depends on the polarity of the target compound.[11] For diterpenoid glycosides like this compound, weakly polar resins like AB-8 have shown good performance.[2][11]
Inadequate resin activation/pretreatmentResins must be properly pre-treated before use. A common procedure involves soaking in ethanol followed by thorough washing with water.[11]
Incorrect loading conditionsThe concentration of the sample loaded onto the column and the flow rate can affect binding. Overloading the column can lead to poor separation.
Suboptimal elution gradientThe ethanol gradient needs to be optimized. A shallow gradient may improve resolution. The 30% ethanol fraction has been identified as containing diterpenoid glycosides.[2]

Quantitative Data: Performance of Different Macroporous Resins for Flavonoid Purification (Illustrative)

While specific data for this compound is limited, the following table illustrates the comparative performance of different macroporous resins for purifying flavonoids, a class of plant glycosides, which can serve as a reference.

Resin TypePolarityAdsorption Rate (%)Desorption Rate (%)
D101Non-polar--
AB-8 Weakly polar 79.64 ± 1.51 88.61 ± 1.02
HPD-600Polar--
S-8Non-polar--
Data adapted from a study on flavonoid purification and may require optimization for this compound.[11]

3. High-Performance Liquid Chromatography (HPLC) Purification

Question: What are the recommended HPLC conditions for the final purification of this compound?

Troubleshooting: HPLC Purification Issues

Possible Cause Suggestion
Poor peak resolutionOptimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[16] Adjusting the column temperature can also impact resolution.[16]
Broad or tailing peaksEnsure the sample is fully dissolved in the mobile phase before injection. High sample concentration can lead to peak broadening. Check for column degradation or contamination.
Low recoveryThis compound may adsorb to the column matrix. Consider using a different stationary phase or adding a small amount of an ion-pairing agent to the mobile phase. Ensure the pH of the mobile phase is compatible with the analyte's stability.
Co-elution with impuritiesIf impurities co-elute with this compound, further optimization of the mobile phase composition and gradient is necessary. Alternatively, a different chromatographic mode (e.g., normal phase) or a different stationary phase could be explored.

HPLC Method Parameters for Analysis of Related Compounds

The following table provides an example of HPLC conditions used for the analysis of compounds from Tinospora species, which can be adapted for this compound purification.

ParameterCondition
ColumnRP-18 (5 µm, 250 x 4.6 mm i.d.)[13][14]
Mobile PhaseWater-acetonitrile gradient[13][14]
Flow Rate1.0 mL/min[12][13][14]
DetectionUV-DAD[13][14]
TemperatureAmbient or controlled (e.g., 35°C)[17]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

  • Extraction: Mix powdered Tinospora cordifolia stem (2 kg) with distilled water (3.5 L) and heat on a water bath for 6 hours.[1]

  • Filtration and Concentration: Filter the mixture and concentrate the aqueous extract to approximately 500 mL using a rotary evaporator.[1]

  • Liquid-Liquid Partitioning:

    • Extract the concentrated aqueous solution three times with an equal volume of chloroform (3 x 500 mL). Discard the chloroform fractions.

    • Subsequently, extract the remaining aqueous layer three times with an equal volume of n-butanol (3 x 500 mL).[1]

  • Drying: Combine the n-butanol fractions and evaporate to dryness under reduced pressure to obtain the crude this compound-enriched extract.[3]

Protocol 2: Macroporous Resin Chromatography

  • Resin Preparation: Pre-treat AB-8 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by rinsing with distilled water until the effluent is clear.[11]

  • Column Packing: Pack a glass column with the pre-treated AB-8 resin.

  • Sample Loading: Dissolve the dried n-butanol extract in an appropriate solvent and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., pure water, 30% EtOH, 50% EtOH, 70% EtOH, and 95% EtOH).[2]

  • Fraction Collection: Collect the fractions and analyze them for the presence of this compound using TLC or HPLC. The fraction eluting with 30% ethanol is expected to be enriched with this compound.[2]

Visualizations

Experimental_Workflow Plant_Material Powdered Tinospora Stem Aqueous_Extraction Aqueous Extraction (Water, Heat) Plant_Material->Aqueous_Extraction Concentration Concentration (Rotary Evaporator) Aqueous_Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Chloroform_Fraction Chloroform Fraction (Discard) Partitioning->Chloroform_Fraction Non-polar impurities NButanol_Fraction n-Butanol Fraction Partitioning->NButanol_Fraction Glycoside-rich Macroporous_Resin Macroporous Resin Chromatography (AB-8) NButanol_Fraction->Macroporous_Resin Ethanol_Elution Stepwise Ethanol Elution Macroporous_Resin->Ethanol_Elution Enriched_Fraction Enriched this compound Fraction (e.g., 30% EtOH) Ethanol_Elution->Enriched_Fraction HPLC Preparative HPLC (RP-C18) Enriched_Fraction->HPLC Pure_Tinosporoside_A Pure this compound HPLC->Pure_Tinosporoside_A

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Partitioning Verify Partitioning Steps Start->Check_Partitioning Check_Resin_Chrom Assess Macroporous Resin Step Start->Check_Resin_Chrom Check_HPLC Optimize HPLC Conditions Start->Check_HPLC Solvent_Choice Correct Solvent/Time? Check_Extraction->Solvent_Choice Issue Phase_Separation Complete Separation? Check_Partitioning->Phase_Separation Issue Resin_Type Appropriate Resin (e.g., AB-8)? Check_Resin_Chrom->Resin_Type Issue Gradient_Profile Optimal Gradient? Check_HPLC->Gradient_Profile Issue

Caption: Troubleshooting flowchart for this compound purification.

References

Addressing low yield issues in the synthesis of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield issues, encountered during the chemical synthesis of Tinosporoside A. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound leading to low yields?

A1: The total synthesis of this compound, a complex clerodane diterpenoid glycoside, presents several significant challenges that can contribute to low overall yields. These challenges primarily lie in three areas:

  • Stereocontrolled construction of the decalin core: The clerodane skeleton possesses multiple contiguous stereocenters. Achieving the correct relative and absolute stereochemistry during the formation of the bicyclic decalin system is non-trivial and often requires multi-step sequences with potential for diastereomeric mixture formation, thus lowering the yield of the desired isomer.

  • Introduction of the furan moiety: The synthesis of the substituted furan ring and its attachment to the decalin core can be problematic. Furan rings can be sensitive to acidic and oxidative conditions used in subsequent steps, leading to degradation and reduced yields.

  • Stereoselective glycosylation: The final installation of the glycosyl moiety onto the sterically hindered hydroxyl group of the aglycone is a critical and often low-yielding step. Achieving the desired β-glycosidic linkage with high selectivity can be difficult, and side reactions such as orthoester formation or deglycosylation can further decrease the yield.

Q2: What are the key considerations for choosing a protecting group strategy in this compound synthesis?

A2: A robust protecting group strategy is crucial for a successful synthesis. Key considerations include:

  • Orthogonality: Protecting groups for the various hydroxyl groups on both the aglycone and the sugar moiety must be orthogonal. This means that each protecting group can be removed under specific conditions without affecting the others, allowing for selective deprotection at different stages of the synthesis.

  • Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent steps, including oxidation, reduction, and carbon-carbon bond-forming reactions.

  • Ease of introduction and removal: The protecting groups should be introduced and removed in high yields under mild conditions to maximize the overall efficiency of the synthesis. Commonly used protecting groups in natural product synthesis include silyl ethers (e.g., TBS, TIPS), benzyl ethers, and acetals.

Q3: How can I improve the yield of the glycosylation step?

A3: Low yields in the glycosylation of the this compound aglycone are a common bottleneck. To improve the yield, consider the following:

  • Choice of Glycosyl Donor: The reactivity of the glycosyl donor is critical. Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The choice of donor will depend on the specific aglycone substrate and the desired stereoselectivity.

  • Activation Method: The method used to activate the glycosyl donor is equally important. Promoters such as N-iodosuccinimide (NIS) for thioglycosides or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidates are frequently used. The reaction conditions (solvent, temperature, and additives) should be carefully optimized.

  • Stereodirecting Groups: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can help to direct the formation of the desired 1,2-trans-glycosidic bond (in this case, a β-linkage) through neighboring group participation.

Troubleshooting Guide for Low Yield Issues

This guide provides potential causes and solutions for common low-yield problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in decalin core synthesis - Formation of diastereomeric mixtures.- Incomplete cyclization.- Side reactions due to harsh reaction conditions.- Optimize reaction conditions (temperature, solvent, catalyst) for diastereoselectivity.- Employ chiral auxiliaries or asymmetric catalysis.- Use milder reagents for cyclization.- Thoroughly characterize all intermediates to identify where stereochemical integrity is lost.
Decomposition during furan synthesis or subsequent steps - Acid sensitivity of the furan ring.- Oxidation of the furan moiety.- Use acid-free conditions wherever possible.- Protect the furan ring if necessary, although this adds extra steps.- Employ mild, selective oxidizing agents if oxidation is required in the synthetic route.
Low yield in the glycosylation reaction - Steric hindrance of the aglycone's hydroxyl group.- Poor reactivity of the glycosyl donor.- Formation of the undesired α-anomer.- Decomposition of the aglycone or glycosyl donor under the reaction conditions.- Use a more reactive glycosyl donor (e.g., a glycosyl triflate generated in situ).- Optimize the promoter and reaction conditions (e.g., higher temperature, use of molecular sieves to remove water).- Employ a glycosyl donor with a participating group at C-2 to favor β-glycosylation.- Screen different solvents to improve solubility and reactivity.
Difficulty in purification leading to product loss - Co-elution of closely related diastereomers or byproducts.- Utilize high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of the mixture to improve separability, followed by removal of the derivatizing agent.

Experimental Protocols (General Methodologies)

The following are generalized protocols for key transformations in the synthesis of a clerodane diterpenoid glycoside like this compound, based on common practices in natural product synthesis. Researchers should adapt and optimize these for their specific intermediates.

Protocol 1: Stereoselective Diels-Alder Cycloaddition for Decalin Core Construction

  • Preparation: Dissolve the diene (1.0 eq) and the dienophile (1.2 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an argon atmosphere.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) dropwise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 2: Glycosylation using a Thioglycoside Donor

  • Preparation: To a flame-dried Schlenk flask containing activated 4 Å molecular sieves, add the aglycone acceptor (1.0 eq) and the thioglycoside donor (1.5 eq) and dissolve in anhydrous dichloromethane under an argon atmosphere.

  • Cooling: Cool the mixture to -40 °C.

  • Promoter Addition: Add N-iodosuccinimide (NIS, 2.0 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to proceed at -40 °C, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Filter the mixture through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the glycosylated product.

Visualizing Synthetic Pathways and Logic

To aid in understanding the synthetic strategy and potential troubleshooting points, the following diagrams are provided.

TinosporosideA_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps Start Simple Precursors Decalin Decalin Core Construction (Stereocontrol is key) Start->Decalin [Low Yield Risk: Diastereoselectivity] Furan Furan Moiety Introduction Decalin->Furan Aglycone This compound Aglycone Furan->Aglycone [Low Yield Risk: Furan Stability] Glycosylation Stereoselective Glycosylation Aglycone->Glycosylation [Low Yield Risk: Steric Hindrance, Stereoselectivity] Glycosyl_Donor Protected Glycosyl Donor Glycosyl_Donor->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Tinosporoside_A This compound Deprotection->Tinosporoside_A

Caption: A high-level workflow for the total synthesis of this compound, highlighting key stages and potential low-yield steps.

Glycosylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Glycosylation Yield Steric_Hindrance Steric Hindrance of Aglycone Start->Steric_Hindrance Donor_Reactivity Poor Donor Reactivity Start->Donor_Reactivity Wrong_Anomer Formation of α-Anomer Start->Wrong_Anomer Decomposition Substrate Decomposition Start->Decomposition Optimize_Conditions Optimize Conditions (Promoter, T, Solvent) Steric_Hindrance->Optimize_Conditions Reactive_Donor Use More Reactive Glycosyl Donor Donor_Reactivity->Reactive_Donor Participating_Group Use Participating Group on Donor (e.g., 2-OAc) Wrong_Anomer->Participating_Group Milder_Conditions Screen for Milder Reaction Conditions Decomposition->Milder_Conditions

Caption: A troubleshooting decision tree for addressing low yields in the glycosylation step of this compound synthesis.

Technical Support Center: Overcoming Tinosporoside A Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering interference from Tinosporoside A in fluorescence-based assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, characterize, and mitigate this interference to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound is a natural product isolated from plants of the Tinospora genus, such as Tinospora cordifolia.[1] Like many natural products, it possesses a complex chemical structure that can lead to interference in fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[2]

  • Autofluorescence: this compound may intrinsically fluoresce when excited by light at the same wavelengths used for your assay's fluorophore. This can lead to a false-positive signal, artificially increasing the measured fluorescence.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal. This can result in a false-negative or an underestimation of the true signal.

Q2: How can I determine if this compound is interfering with my assay?

A2: The first step in troubleshooting is to determine if this compound is indeed the source of interference. This can be achieved by running a set of simple control experiments.

Q3: What are the general strategies to mitigate interference from this compound?

A3: Several strategies can be employed to overcome interference from this compound:

  • Spectral Shift: If this compound is autofluorescent, switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often resolve the issue, as many natural products fluoresce in the blue-green region of the spectrum.[3]

  • Assay Dilution: Diluting your this compound sample to the lowest effective concentration can reduce both autofluorescence and quenching effects.

  • Use of Quenching Agents: For autofluorescence in cellular or tissue-based assays, chemical quenching agents can be employed to reduce background fluorescence.

  • Time-Resolved Fluorescence (TRF): If available, TRF can distinguish between the short-lived fluorescence of this compound and the long-lived signal of a specific TRF probe.

  • Data Correction: In some cases, the interference can be mathematically corrected for by subtracting the signal from appropriate controls.

Troubleshooting Guides

Guide 1: Identifying the Nature of Interference (Autofluorescence vs. Quenching)

This guide will help you determine whether this compound is causing autofluorescence or fluorescence quenching in your assay.

  • Prepare Control Wells:

    • Blank: Assay buffer only.

    • This compound Only: this compound in assay buffer at the highest concentration used in your experiment.

    • Fluorophore Only: Your assay's fluorophore (or fluorescent substrate/product) in assay buffer.

    • This compound + Fluorophore: A mixture of this compound (at the highest concentration) and your fluorophore.

    • Experimental Wells: Your complete assay with all components, including this compound.

  • Incubate: Follow your standard assay incubation protocol.

  • Measure Fluorescence: Read the fluorescence of all wells using the same instrument settings as your main experiment.

Observation Potential Cause Next Steps
"this compound Only" > "Blank" AutofluorescenceProceed to Guide 2: Mitigating Autofluorescence
"this compound + Fluorophore" < "Fluorophore Only" Fluorescence QuenchingProceed to Guide 3: Mitigating Fluorescence Quenching
Both observations are true Both Autofluorescence and QuenchingAddress autofluorescence first (Guide 2), then reassess for quenching.
No significant difference in controls Interference may be from another source or mechanism.Re-evaluate assay components and consider non-specific interactions.
Guide 2: Mitigating Autofluorescence

If you have identified that this compound is autofluorescent, use the following strategies to minimize its impact.

Experimental Protocol:

  • Prepare Sample: Dissolve this compound in the assay buffer at the highest concentration used in your experiments.

  • Excitation Scan: Using a spectrofluorometer, set the emission wavelength to your assay's emission maximum and scan a range of excitation wavelengths to find the excitation maximum of this compound.

  • Emission Scan: Set the excitation wavelength to the maximum identified in the previous step and scan a range of emission wavelengths to determine the emission spectrum of this compound.

Mitigation:

  • Select a Different Fluorophore: Based on the spectral data, choose a fluorophore for your assay with excitation and emission spectra that do not overlap with those of this compound. Ideally, select a fluorophore with a longer wavelength (red-shifted).[3]

  • Optimize this compound Concentration: Determine the lowest concentration of this compound that yields a biological effect while minimizing autofluorescence.

  • Use of Quenching Agents (for cell/tissue-based assays):

    • Trypan Blue: Can be used to quench extracellular fluorescence.

    • Sudan Black B: Effective in reducing lipofuscin-like autofluorescence in fixed tissues.[4]

    • Commercial Quenching Reagents: Various kits are available to reduce autofluorescence from different sources.

Guide 3: Mitigating Fluorescence Quenching

If this compound is quenching the fluorescence signal in your assay, the following approaches can be taken.

The inner filter effect occurs when a compound absorbs light at the excitation or emission wavelengths of the fluorophore.

Experimental Protocol:

  • Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in your assay using a spectrophotometer.

  • Analysis: Check for significant absorbance at the excitation and emission wavelengths of your fluorophore.

Mitigation:

  • Lower this compound Concentration: Reducing the concentration can minimize the inner filter effect.

  • Change Fluorophore: Select a fluorophore whose excitation and emission wavelengths are outside the absorbance range of this compound.

  • Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores

This table provides a hypothetical example to illustrate how to compare the spectral properties of this compound with different fluorophores to select a compatible one. Note: The spectral data for this compound is illustrative and should be determined experimentally.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound
This compound (Hypothetical)420480-
Fluorescein (FITC)494518High (spectral overlap)
Rhodamine B540565Moderate
Cyanine 5 (Cy5)649670Low (red-shifted)

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Interference start Start: Suspected Interference control_exp Run Control Experiments (Guide 1) start->control_exp autofluorescence Autofluorescence Detected? control_exp->autofluorescence quenching Quenching Detected? autofluorescence->quenching No mitigate_af Mitigate Autofluorescence (Guide 2) autofluorescence->mitigate_af Yes mitigate_q Mitigate Quenching (Guide 3) quenching->mitigate_q Yes no_interference No Interference Detected quenching->no_interference No reassess Re-run Controls mitigate_af->reassess mitigate_q->reassess end Interference Resolved reassess->end

Caption: Troubleshooting workflow for identifying and mitigating interference.

signaling_pathway Conceptual Diagram of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching excitation1 Excitation Light tinosporoside_af This compound excitation1->tinosporoside_af emitted_af Emitted Autofluorescence tinosporoside_af->emitted_af detector1 Detector emitted_af->detector1 False Positive excitation2 Excitation Light fluorophore Fluorophore excitation2->fluorophore emitted_fluorescence Emitted Fluorescence fluorophore->emitted_fluorescence tinosporoside_q This compound detector2 Detector tinosporoside_q->detector2 False Negative emitted_fluorescence->tinosporoside_q Absorption emitted_fluorescence->detector2

Caption: Mechanisms of fluorescence interference by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tinosporoside A Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Tinosporoside A for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oral bioavailability a concern?

This compound is a diterpenoid glycoside isolated from Tinospora cordifolia. Like many natural glycosides, its oral bioavailability may be limited due to several physicochemical and biological barriers, including poor aqueous solubility, low intestinal permeability, and potential presystemic metabolism in the gut and liver. These factors can lead to low and variable absorption, limiting its therapeutic efficacy when administered orally.

Q2: What are the primary barriers to the oral absorption of this compound?

The primary barriers can be categorized as:

  • Pharmaceutical Barriers: Low aqueous solubility of the compound can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

  • Physiological Barriers: The intestinal epithelium acts as a physical and enzymatic barrier. This compound may have low permeability across the intestinal membrane.

  • Metabolic Barriers: this compound may be subject to degradation by gastric acid, digestive enzymes, or metabolism by cytochrome P450 enzymes in the intestinal wall and liver (first-pass metabolism).

cluster_0 Barriers to Oral Bioavailability of this compound Oral Dose Oral Dose Dissolution Low Aqueous Solubility Oral Dose->Dissolution Pharmaceutical Phase Permeation Low Intestinal Permeability Dissolution->Permeation Absorption Phase b1 Barrier 1: Dissolution Failure Dissolution->b1 Metabolism Presystemic Metabolism (Gut/Liver) Permeation->Metabolism First-Pass Effect b2 Barrier 2: Permeation Failure Permeation->b2 Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Bioavailable Fraction b3 Barrier 3: Metabolic Degradation Metabolism->b3

Caption: Barriers to this compound Oral Bioavailability.

Q3: Which formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several advanced formulation strategies can be explored, drawing from successful studies on Tinospora cordifolia extracts and other poorly soluble drugs. These include:

  • Lipid-Based Formulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation, improve its solubility, and facilitate absorption via lymphatic pathways.

    • Nanoemulsions: These systems can enhance the solubility and absorption of lipophilic and hydrophilic compounds.

  • Polymer-Based Formulations:

    • Nano-liposomes: These are vesicular systems composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving stability and cellular uptake.

  • Phytophospholipid Complexes (Phytosomes): Complexing this compound with phospholipids can improve its lipid solubility and ability to cross biological membranes.

cluster_1 Formulation Strategies for this compound start Low Bioavailability This compound sln Solid Lipid Nanoparticles (SLNs) start->sln liposomes Nano-liposomes start->liposomes phytosomes Phytophospholipid Complexes start->phytosomes nanoemulsion Nanoemulsions start->nanoemulsion adv_sln Improved Stability Controlled Release Lymphatic Uptake sln->adv_sln adv_lipo High Encapsulation Biocompatible Targets Tissues liposomes->adv_lipo adv_phyto Enhanced Permeability Improved Solubility phytosomes->adv_phyto adv_nano Increased Surface Area Enhanced Absorption nanoemulsion->adv_nano

Caption: Comparison of Formulation Strategies.

Troubleshooting Guides

Problem 1: Low encapsulation efficiency of this compound in lipid nanoparticles.

Possible Cause Troubleshooting Step
Poor solubility in the lipid matrix. Screen various solid lipids to find one in which this compound has higher solubility. A combination of lipids may also be effective.
Drug leakage during formulation. Optimize the homogenization speed and time. A higher cooling rate during nanoparticle formation can help trap the drug more effectively.
Inappropriate surfactant concentration. Adjust the concentration of the surfactant. Too little may lead to particle aggregation, while too much can increase drug solubility in the aqueous phase, reducing encapsulation.

Problem 2: Instability of the formulation, leading to particle aggregation or drug leakage during storage.

Possible Cause Troubleshooting Step
Insufficient surface charge. Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization. Consider adding a charged surfactant or polymer.
Lipid crystallization and drug expulsion. Use a blend of lipids to create a less ordered crystalline structure, which can better accommodate the drug.
Hydrolysis or oxidation. Store the formulation at a lower temperature and protect it from light. Consider adding antioxidants to the formulation.

Data on Formulations of Tinospora cordifolia Extract

While specific data for this compound is limited, the following tables summarize findings from studies on Tinospora cordifolia extract formulations, providing a valuable reference.

Table 1: Characteristics of Tinospora cordifolia Extract-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
SLN1159.30-28.2882.1332.23
SLN2172.12-35.4483.41-

Data adapted from a study on SLNs for autoimmune hepatitis treatment.[1]

Table 2: Properties of Tinospora cordifolia Extract Phytophospholipid Complexes

Formulation CodeCholesterol RatioEntrapment Efficiency (%)Drug Release at 8h (%)
F4High92.3192.3
F7Low92.91-

Data from a study on phytophospholipid complexes for anti-inflammatory activity.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Nano-Liposomal Formulation

This protocol is adapted from a method for preparing a nano-liposomal formulation of Tinospora cordifolia extract.[4]

  • Hydration of Lipids: Dissolve lecithin and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound by gentle rotation. This will form multilamellar vesicles.

  • Sonication: Sonicate the suspension using a probe sonicator to reduce the size of the vesicles and form small unilamellar vesicles (nano-liposomes).

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Analyze the formulation for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This is a general HPLC method based on published research for the analysis of tinosporaside and other constituents in Tinospora species.[5][6][7]

  • Instrumentation: HPLC system with a UV-DAD detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • For Formulations: Disrupt the formulation (e.g., with a suitable solvent) to release the encapsulated drug. Centrifuge to remove excipients and filter the supernatant before injection.

    • For Biological Samples (Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration.

  • Analysis: Inject the prepared samples and standards into the HPLC system. Quantify the amount of this compound by comparing the peak area to the standard calibration curve.

cluster_2 Workflow for Formulation Development and Evaluation start Define Target Profile: Improve Oral Bioavailability select_strategy Select Formulation Strategy (e.g., SLNs, Liposomes) start->select_strategy formulate Prepare this compound Formulation select_strategy->formulate characterize Physicochemical Characterization (Size, Zeta, EE%) formulate->characterize in_vitro In Vitro Release Study characterize->in_vitro in_vivo_pk In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo_pk analyze Analyze Plasma Samples (HPLC) in_vivo_pk->analyze evaluate Evaluate Bioavailability (AUC, Cmax, Tmax) analyze->evaluate end Optimized Formulation evaluate->end

Caption: Experimental Workflow for this compound Formulation.

References

Scale-up considerations for the production of Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up production of Tinosporoside A from Tinospora cordifolia.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Tinospora cordifolia?

A1: Both traditional and modern extraction techniques are employed. Traditional methods include maceration and Soxhlet extraction using solvents like ethanol or methanol.[1][2] Advanced methods that offer higher efficiency and reduced solvent consumption include Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).[1][3]

Q2: Which analytical techniques are suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography with UV-Diode Array Detection (HPLC-UV-DAD) is a robust method for the quantitative determination of this compound and other markers in Tinospora species.[4] High-Performance Thin-Layer Chromatography (HPTLC) is also used for standardization and quantification, with a reported Rf value for Tinosporoside of 0.192 in a toluene-acetone-water (5:15:1) solvent system.[5][6]

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Key challenges include:

  • Maintaining Batch Consistency: The natural variability of the plant material (Tinospora cordifolia) due to factors like harvest time and geographical location can lead to inconsistencies in the final product.[7]

  • Solvent Consumption and Cost: Large-scale extraction can be expensive due to the high volume of solvents required, which also poses environmental concerns.[8][9]

  • Process Efficiency: Lab-scale extraction methods like sonication or microwave-assisted extraction may not be directly scalable to an industrial level due to technological and economic constraints.[7]

  • Purification Complexity: Isolating this compound to a high degree of purity often requires multiple chromatographic steps, which can be complex and costly to scale up.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Poor quality of raw plant material. 4. Inefficient particle size reduction.1. Use polar solvents like ethanol or methanol for better extraction of glycosides like this compound.[2] 2. Optimize extraction parameters. For instance, one study on a related compound found optimal conditions to be 40°C for 16 hours with 4 extraction cycles.[10][11] 3. Source high-quality, authenticated Tinospora cordifolia stems. The content of marker compounds can vary based on the plant's origin.[4] 4. Grind the dried plant material to a fine powder (e.g., 60 mesh) to increase the surface area for solvent penetration.[12]
Inconsistent Yield Between Batches 1. Natural variation in phytochemical content of the plant material. 2. Inconsistent extraction process parameters.1. Standardize the raw material by sourcing from a single geographical location and harvesting at the same season. Perform HPTLC or HPLC analysis on the raw material to ensure a minimum content of this compound. 2. Strictly control parameters such as temperature, time, and solvent-to-solid ratio for each batch.
Thermal Degradation of this compound High temperatures used in methods like Soxhlet extraction.1. Consider using extraction methods that operate at lower temperatures, such as maceration or UAE. 2. If using thermal methods, carefully control the temperature to avoid degradation of heat-sensitive compounds.[8] For MAE, one study found 3 minutes at 60% power to be effective, minimizing exposure time.[3]
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation in Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution of impurities with similar polarity.1. For HPLC, a reversed-phase C18 column is commonly used. A gradient elution with a mobile phase of acetonitrile and water is often effective for separating diterpene glycosides.[4] 2. Reduce the sample load on the column. 3. Employ orthogonal purification techniques, such as using a different stationary phase (e.g., normal phase silica) or a different separation principle (e.g., size exclusion chromatography).
Low Purity of Final Product Incomplete removal of pigments, tannins, or other glycosides.1. Perform a preliminary purification step. For example, fractionate the crude hydroalcoholic extract with a non-polar solvent like n-hexane to remove lipids and chlorophyll.[13] 2. Incorporate multiple chromatography steps, such as an initial column chromatography followed by preparative HPLC for final polishing.
Crystallization Failure 1. Presence of impurities inhibiting crystal formation. 2. Incorrect solvent system for crystallization. 3. Supersaturation not achieved.1. Ensure the purity of the isolated this compound is high (ideally >95%) before attempting crystallization. 2. Experiment with different solvent and anti-solvent combinations. 3. Slowly evaporate the solvent or cool the solution to induce crystallization.

Experimental Protocols

Protocol 1: Lab-Scale Soxhlet Extraction
  • Preparation : Dry the stems of Tinospora cordifolia in the shade for 7-10 days and pulverize them into a coarse powder.[10]

  • Extraction : Place 50g of the powdered plant material into a cellulose thimble.

  • Solvent : Use 500 mL of 70% ethanol as the extraction solvent.[4]

  • Process : Perform the extraction in a Soxhlet apparatus for approximately 6-8 hours.

  • Concentration : After extraction, concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[10]

Protocol 2: HPLC-UV-DAD Analysis of this compound
  • Instrumentation : A standard HPLC system equipped with a UV-Diode Array Detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (Solvent A) and water (Solvent B).

    • Start with 10% A, increasing to 90% A over 50 minutes.

    • Hold at 90% A for 5 minutes.

    • Return to 10% A and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.[4]

  • Detection : Monitor at 220 nm.

  • Quantification : Prepare a calibration curve using a this compound reference standard at concentrations ranging from 10 to 200 ng/µL.[4] The concentration of this compound in the sample is determined using the external standard method.[4]

Visualizations

Workflow and Logic Diagrams

cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Quality Control raw_material Raw T. cordifolia Stems powder Drying & Grinding raw_material->powder extraction Solvent Extraction (e.g., 70% Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (n-hexane) crude_extract->fractionation hptlc_analysis HPTLC Analysis crude_extract->hptlc_analysis column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound hplc_analysis HPLC-UV-DAD Analysis pure_compound->hplc_analysis

Caption: General workflow for the extraction, purification, and analysis of this compound.

cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Yield Detected check_material Check Raw Material Quality (HPLC/HPTLC) start->check_material check_solvent Verify Solvent Polarity (e.g., 70% EtOH) check_material->check_solvent Material OK solution Yield Improved check_material->solution Material Poor check_params Optimize Extraction Parameters (Time, Temp) check_solvent->check_params Solvent OK check_solvent->solution Solvent Incorrect check_params->solution Parameters Optimized

Caption: Decision-making workflow for troubleshooting low extraction yield.

cluster_pathway Hypothetical Immunomodulatory Signaling Pathway ligand This compound receptor Cell Surface Receptor ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (Cytokines, Chemokines) nucleus->gene_expression cellular_response Immunomodulatory Response gene_expression->cellular_response

Caption: A potential signaling pathway for the immunomodulatory effects of this compound.

References

Validation & Comparative

Molecular Target Identification and Validation for Tinosporoside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target identification and validation of Tinosporoside A, a bioactive compound isolated from Tinospora cordifolia. It compares its performance with other known alternatives, supported by experimental data, to aid in drug discovery and development efforts.

Anti-diabetic Activity: Targeting PI3K/Akt and AMPK Pathways

This compound has demonstrated significant potential as an anti-diabetic agent by enhancing glucose utilization in skeletal muscle.[1][2] Its mechanism of action primarily involves the activation of two key signaling pathways crucial for glucose homeostasis: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the 5' AMP-activated protein kinase (AMPK) pathway.

Molecular Target Validation
  • PI3K/Akt Pathway: this compound treatment in L6 myotubes led to a significant increase in the phosphorylation of Akt at Ser-473. The stimulatory effect of this compound on glucose uptake was abolished in the presence of wortmannin, a potent PI3K inhibitor, confirming the involvement of this pathway.[1][2]

  • AMPK Pathway: this compound was also found to increase the phosphorylation of AMPK at Thr-172 in L6 myotubes. The use of Compound C, a selective AMPK inhibitor, negated the glucose uptake-enhancing effects of this compound, validating AMPK as a molecular target.[1][2]

Comparative Performance Data

The following tables summarize the quantitative effects of this compound on glucose uptake and key protein phosphorylation compared to common anti-diabetic compounds, insulin, metformin, and berberine.

Compound/TreatmentCell LineConcentrationFold Increase in Glucose Uptake (Basal)Citation(s)
This compound L6 myotubes10 µM~1.7[1]
This compound L6 myotubes20 µM~2.15[1]
Insulin L6 myotubes100 nM~2.23[1]
Metformin L6 myotubes400 µMNot directly compared[3]
Berberine C2C12 myotubes20 µmol/LNot directly compared[4]
CompoundCell LineConcentrationTarget ProteinFold Increase in PhosphorylationCitation(s)
This compound L6 myotubesNot specifiedp-Akt (Ser-473)Significant increase[1][2]
This compound L6 myotubesNot specifiedp-AMPK (Thr-172)Significant increase[1][2]
Berberine HepG220 µmol/Lp-AMPK (Thr-172)~2.0[4]
Berberine C2C12 myotubes20 µmol/Lp-AMPK (Thr-172)~2.4[4]
Metformin HCT-116250 µMp-AMPKSignificant increase[5]

Signaling Pathway Diagrams

PI3K_Akt_Pathway Tinosporoside_A This compound PI3K PI3K Tinosporoside_A->PI3K activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound activates the PI3K/Akt signaling pathway.

AMPK_Pathway Tinosporoside_A This compound AMPK AMPK Tinosporoside_A->AMPK activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

This compound stimulates the AMPK signaling pathway.

Anticholinesterase Activity: A Potential Target for Neurodegenerative Diseases

Recent studies have identified Tinosporide (structurally related to this compound) as a promising inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Molecular Target Validation

In vitro studies using Ellman's method have demonstrated the direct inhibitory effect of Tinosporide on AChE.

Comparative Performance Data
CompoundTarget EnzymeIC50 (µg/mL)Citation(s)
Tinosporide Acetylcholinesterase (AChE)13.45 ± 0.144[6]
8-hydroxytinosporide Acetylcholinesterase (AChE)46.71 ± 0.511[6]
Donepezil (Standard) Acetylcholinesterase (AChE)Not specified in direct comparison[6]

Anticancer and Immunomodulatory Potential: Emerging Areas of Investigation

While research into the anticancer and immunomodulatory effects of isolated this compound is still in its early stages, studies on extracts of Tinospora cordifolia suggest potential molecular targets.

Potential Anticancer Molecular Targets
  • Apoptosis Pathway: Extracts of Tinospora species have been shown to induce apoptosis in cancer cells. Molecular docking studies suggest that compounds from Tinospora cordifolia may interact with anti-apoptotic proteins like Bcl-2.[7][8]

  • Topoisomerase IIα: In silico analysis has identified glucobrassicin, a compound found in Tinospora cordifolia, as a potential inhibitor of topoisomerase IIα.[9]

  • NF-κB Pathway: Octacosanol, another compound isolated from Tinospora cordifolia, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cancer.[10]

A study on a chloroform fraction of Tinospora cordifolia demonstrated IC50 values of 509 µg/ml on MCF-7 breast cancer cells.[11] However, another study using isolated tinocrisposide (related to this compound) showed an IC50 greater than 100 µg/mL on MCF-7 cells, suggesting the cytotoxic effects may be due to a combination of compounds in the extract.[12]

Potential Immunomodulatory Molecular Targets
  • Cytokine Modulation: Extracts of Tinospora cordifolia have been shown to modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14] The specific role of this compound in this process requires further investigation.

Experimental Protocols

Experimental Workflow for Target Identification and Validation

workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound This compound Cell_Culture Cell Culture (e.g., L6 Myotubes) Compound->Cell_Culture Animal_Model Animal Model (e.g., db/db mice) Target_Assay Target-based Assays (e.g., Kinase Assays) Cell_Culture->Target_Assay Functional_Assay Functional Assays (e.g., Glucose Uptake) Cell_Culture->Functional_Assay Western_Blot Western Blot (Phospho-proteins) Cell_Culture->Western_Blot Inhibitor_Study Inhibitor Studies (e.g., Wortmannin) Functional_Assay->Inhibitor_Study Western_Blot->Inhibitor_Study Treatment Compound Administration Animal_Model->Treatment Physiological_Measurement Physiological Measurements (e.g., Blood Glucose) Treatment->Physiological_Measurement Tissue_Analysis Tissue Analysis (e.g., Western Blot) Treatment->Tissue_Analysis

General workflow for target identification and validation.
2-Deoxy-D-glucose (2-DG) Uptake Assay (L6 Myotubes)

  • Cell Culture: L6 myoblasts are cultured in DMEM with 10% FBS and differentiated into myotubes by switching to DMEM with 2% horse serum.[15][16]

  • Serum Starvation: Differentiated myotubes are serum-starved for 18 hours in DMEM containing 0.2% BSA prior to the experiment.[16]

  • Treatment: Cells are treated with this compound or other compounds for a specified duration (e.g., 16 hours).[1] For insulin stimulation, cells are treated with 100 nM insulin for 20 minutes.

  • Glucose Uptake: Cells are incubated with [³H]-2-deoxyglucose (0.5 µCi) for 5 minutes in Krebs-Ringer HEPES (KRH) buffer.[16]

  • Washing: Cells are washed four times with ice-cold KRH buffer to remove extracellular 2-DG.[16]

  • Lysis and Scintillation Counting: Cells are lysed with 0.05 N NaOH, and the radioactivity is measured using a liquid scintillation counter.[16]

Western Blot for Phospho-Akt and Phospho-AMPK
  • Cell Lysis: L6 myotubes are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1][18]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-AMPK (Thr172), and total AMPK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.[17]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Enzyme Preparation: A rat brain homogenate is prepared in a buffer containing 10 mM Tris-HCl (pH 7.2), 1 M NaCl, 50 mM MgCl₂, and 1% Triton X-100 to serve as the source of AChE.[6]

  • Reaction Mixture: In a 96-well plate, the test compound (e.g., Tinosporide) is mixed with the enzyme solution and incubated at 37°C for 15 minutes.

  • Substrate Addition: Ellman's reaction mixture, containing acetylthiocholine iodide and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is added to initiate the reaction.[6][19]

  • Absorbance Measurement: The rate of the reaction is monitored by measuring the absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.[6][20]

  • Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.

References

A Comparative Analysis of Tinosporoside A and Other Diterpenoid Glycosides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tinosporoside A, a diterpenoid glycoside isolated from Tinospora cordifolia, has garnered significant attention for its potential therapeutic applications, particularly in the management of metabolic disorders. This guide provides a comparative analysis of this compound with other notable diterpenoid glycosides, presenting experimental data on their biological activities and detailing the underlying methodologies.

Antidiabetic and Glucose Uptake-Promoting Activities

A primary focus of research on this compound has been its role in regulating glucose homeostasis. Experimental evidence demonstrates its ability to enhance glucose uptake in skeletal muscle cells, a key mechanism for controlling blood sugar levels.

This compound stimulates glucose uptake in L6 myotubes in a dose- and time-dependent manner. Treatment with this compound (10 µM) for 16 hours resulted in a significant increase in glucose uptake.[1] This effect is attributed to the increased translocation of the glucose transporter GLUT4 to the plasma membrane.[1][2] In diabetic db/db mice, oral administration of this compound (30 mg/kg for 15 days) led to a significant decrease in blood glucose levels.[2]

Comparative Data on Antidiabetic Diterpenoid Glycosides

For a comprehensive understanding, the antidiabetic activities of this compound are compared with other diterpenoid glycosides that have been investigated for similar properties.

Compound/ExtractSource OrganismBioactivityKey Findings
This compound Tinospora cordifoliaGlucose Uptake Stimulation 1.52-fold increase in GLUT4 translocation at 20 µM in L6 myotubes.[2]
Salvihispin H Salvia hispanicaIn vivo Hypoglycemic Significantly reduced fasting blood glucose in db/db mice.[3]
Salvifaricin Salvia hispanicaIn vivo Hypoglycemic Significantly reduced fasting blood glucose in db/db mice.[3]
Abietane Glycoside (Compound 1) Clerodendrum infortunatumα-Glucosidase Inhibition IC50: 96.0 µM[4][5]
Abietane Glycoside (Compound 2) Clerodendrum infortunatumα-Glucosidase Inhibition IC50: 24.6 µM[4][5]
Abietane Glycoside (Compound 6) Clerodendrum infortunatumα-Amylase Inhibition IC50: 3.4 µM[4][5]

Mechanism of Action: Signaling Pathways

This compound exerts its effects on glucose uptake through the activation of two major signaling pathways in skeletal muscle: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the 5' AMP-activated protein kinase (AMPK) pathway.[1][2] Activation of these pathways is crucial for the translocation of GLUT4 to the cell surface, thereby facilitating glucose entry into the cells.

TinosporosideA_Signaling cluster_extracellular Extracellular cluster_cell Skeletal Muscle Cell cluster_membrane Plasma Membrane TinosporosideA This compound Receptor Receptor(s) TinosporosideA->Receptor PI3K PI3K Receptor->PI3K AMPK AMPK Receptor->AMPK GLUT4_vesicle GLUT4 Vesicle GLUT4_translocated GLUT4 GLUT4_vesicle->GLUT4_translocated Translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocated->Glucose_uptake Akt Akt PI3K->Akt Akt->GLUT4_vesicle AMPK->GLUT4_vesicle

Signaling pathway of this compound in skeletal muscle cells.

Beyond Diabetes: Other Bioactivities of Diterpenoid Glycosides

Diterpenoid glycosides exhibit a wide spectrum of pharmacological activities. A comparative overview of other significant bioactivities is presented below.

CompoundSource OrganismBioactivityIC50 Value
Tinopanoid R analog (Compound 3) Tinospora sagittataAnti-inflammatory (NO inhibition) 12.5 µM[6]
Tinopanoid R analog (Compound 4) Tinospora sagittataAnti-inflammatory (NO inhibition) 16.4 µM[6]
Tinosporide Tinospora cordifoliaAcetylcholinesterase Inhibition Not specified
8-hydroxytinosporide Tinospora cordifoliaAcetylcholinesterase Inhibition Not specified
Nuciferoside Nelumbo nuciferaAcetylcholinesterase Inhibition 3.20 µM[7][8]

Experimental Protocols

Glucose Uptake Assay in L6 Myotubes

This protocol outlines the methodology used to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.

Glucose_Uptake_Workflow start Start: L6 myotubes culture treatment Treat with this compound (e.g., 10 µM for 16h) start->treatment serum_starve Serum starve cells treatment->serum_starve wash Wash with buffer serum_starve->wash add_2DG Add 2-deoxy-D-[3H]glucose (2-DG) wash->add_2DG incubate Incubate for a defined period add_2DG->incubate stop_reaction Stop uptake with cold buffer incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells scintillation_count Measure radioactivity by scintillation counting lyse_cells->scintillation_count end End: Determine glucose uptake scintillation_count->end

Workflow for the 2-deoxyglucose uptake assay.

Methodology:

  • Cell Culture: L6 myotubes are cultured to confluence in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for specific durations.

  • Glucose Uptake Measurement: After treatment, cells are incubated with 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog).

  • Quantification: The amount of radiolabeled glucose taken up by the cells is quantified using scintillation counting, providing a measure of glucose uptake.

Cholinesterase Inhibitory Activity Assay

The inhibitory effect of diterpenoid glycosides on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly evaluated using Ellman's method.

Methodology:

  • Enzyme and Substrate Preparation: Solutions of AChE or BChE and their respective substrates (acetylthiocholine iodide and butyrylthiocholine iodide) are prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compound (diterpenoid glycoside).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

  • Detection: Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically. The reduction in color intensity in the presence of the inhibitor indicates enzyme inhibition.

Conclusion

This compound stands out as a promising candidate for the development of novel antidiabetic agents, primarily through its well-elucidated mechanism of enhancing glucose uptake in skeletal muscle. Comparative analysis with other diterpenoid glycosides reveals a diverse range of biological activities within this class of natural products, including anti-inflammatory and neuroprotective effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and development of these compounds for various therapeutic applications. The distinct structure-activity relationships among different diterpenoid glycosides underscore the importance of continued exploration of this chemical space for novel drug leads.

References

Tinosporoside A and Tinospora cordifolia Extracts: A Comparative Efficacy Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical drug discovery, the exploration of natural compounds for therapeutic efficacy continues to be a significant area of interest for researchers and scientists. This guide provides a comparative analysis of Tinosporoside A and broader extracts of Tinospora cordifolia against standard-of-care treatments in preclinical models of diabetes, cancer, and inflammation. The data presented is collated from various preclinical studies to aid drug development professionals in evaluating their potential.

Anti-Diabetic Efficacy: Tinospora cordifolia Extract vs. Metformin

A direct comparison in a preclinical model of diabetes demonstrates the potential of Tinospora cordifolia extract as a viable alternative or adjunct to the standard-of-care drug, metformin.

Quantitative Data Summary

An alcoholic extract of Tinospora cordifolia was evaluated against metformin in an alloxan-induced diabetic mouse model. The study revealed that the extract not only matched but in some parameters, surpassed the efficacy of metformin in restoring key biochemical markers.[1]

ParameterControl Group (non-diabetic)Diabetic Group (untreated)Tinospora cordifolia Extract (200 mg/kg b.w.)Metformin (50 mg/kg b.w.)
Blood Glucose (mg/dl) 99.00 ± 2.30201.3 ± 12.55106.5 ± 9.695 119.4 ± 1.184
Urea (mg/dl) 20.33 ± 2.3346.73 ± 0.07928.60 ± 0.9299 38.52 ± 1.092
Uric Acid (mg/dl) 7.630 ± 0.080810.34 ± 0.0908.537 ± 0.01453 8.993 ± 0.1241
Creatinine (mg%) 1.107 ± 0.020282.133 ± 0.020281.627 ± 0.02028 1.837 ± 0.02028

Data presented as mean ± standard error. Lower values for all measured parameters indicate better therapeutic effect.

Experimental Protocol: Alloxan-Induced Diabetic Mouse Model
  • Animal Model: Swiss albino mice were used for the study.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of alloxan at a dose of 120 mg/kg body weight.

  • Treatment Groups:

    • Control group: Received no treatment.

    • Diabetic group: Received alloxan and no further treatment.

    • Tinospora cordifolia group: Received alcoholic extract of T. cordifolia at 200 mg/kg body weight daily for eight weeks.

    • Metformin group: Received metformin at 50 mg/kg body weight daily for eight weeks.

  • Biochemical Analysis: Serum levels of glucose, urea, uric acid, and creatinine were measured at the end of the treatment period.[1]

The active compound Tinosporaside, a diterpenoid isolated from Tinospora cordifolia, has been shown to stimulate glucose uptake in skeletal muscle cells. This action is mediated through the activation of both PI3K- and AMPK-dependent signaling pathways, providing a potential mechanism for its anti-diabetic effects.[2]

cluster_cell Skeletal Muscle Cell Tinosporaside Tinosporaside PI3K PI3K Tinosporaside->PI3K AMPK AMPK Tinosporaside->AMPK AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AMPK->GLUT4 AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Tinosporaside signaling pathway for glucose uptake.

Anti-Cancer Efficacy: Tinospora cordifolia Extracts vs. Standard Chemotherapeutics

Quantitative Data Summary: In Vitro Cytotoxicity

The cytotoxic activity of different extracts of Tinospora cordifolia was evaluated against human cancer cell lines and compared to standard anti-cancer drugs.

Cell LineTinospora cordifolia ExtractGrowth Inhibition (%)Standard Drug
MCF-7 (Breast Cancer) Chloroform Extract59%-
MCF-7 (Breast Cancer) Acetone Extract52%-
MCF-7 (Breast Cancer) Aqueous Extract52%-
IGR-OV-1 (Ovarian Cancer) -Moderate Cytotoxicity-
DU-145 (Prostate Cancer) -Moderate Cytotoxicity-

Data from a study evaluating the medicinal efficacy of Tinospora cordifolia.[3] Another systematic review highlighted that phytocompounds from T. cordifolia have been used in combination with conventional chemotherapeutics like fluorouracil, cisplatin, and doxorubicin, showing synergistic effects.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Lines: Human cancer cell lines from different tissues of origin, including ovary (IGR-OV-1), prostate (DU-145), and breast (MCF-7), were used.

  • Treatment: Cells were treated with various extracts of Tinospora cordifolia.

  • Assay: The cytotoxic activity was determined by assessing the percentage of growth inhibition of the cancer cells. The activity was compared with that of standard anticancer drugs.[3]

cluster_workflow In Vitro Cytotoxicity Workflow start Start: Cancer Cell Lines (MCF-7, IGR-OV-1, DU-145) treatment Treatment with Tinospora cordifolia Extracts start->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data Data Analysis: % Growth Inhibition assay->data

Workflow for in vitro cytotoxicity testing.

Anti-Inflammatory Efficacy: Tinospora cordifolia Extract in Preclinical Models

Extracts of Tinospora cordifolia have demonstrated significant anti-inflammatory properties in preclinical models. These effects are attributed to the modulation of key inflammatory mediators.

Quantitative Data Summary: Inhibition of Inflammatory Markers

In a study using a rat model of inflammation-associated anemia, treatment with a Tinospora cordifolia extract led to a significant reduction in the gene expression of inflammatory cytokines and a decrease in nitric oxide (NO) production in RAW 264.7 cells.[5]

Inflammatory MarkerTreatmentResult
TNF-α (gene expression) Tinospora cordifolia ExtractSignificant Inhibition
IL-1β (gene expression) Tinospora cordifolia ExtractSignificant Inhibition
Nitric Oxide (NO) production Tinospora cordifolia ExtractSignificant Reduction
Hepcidin (HAMP gene expression) Tinospora cordifolia ExtractReduction
Experimental Protocol: In Vitro Anti-Inflammatory Assay
  • Cell Line: RAW 264.7 macrophage cells were used.

  • Induction of Inflammation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with Tinospora cordifolia extract (100 to 500 µg/mL) before LPS stimulation.

  • Analysis: The production of nitric oxide (NO) was measured to assess the anti-inflammatory effect. Gene expression of inflammatory cytokines (TNF-α, IL-1β) was also analyzed.[5]

The anti-inflammatory action of Tinospora cordifolia is mediated through the downregulation of pro-inflammatory cytokines and the master regulator of inflammation, NF-κB.

cluster_pathway Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation Tinospora_cordifolia Tinospora cordifolia Extract Tinospora_cordifolia->NF_kB Inhibits Tinospora_cordifolia->Cytokines Inhibits

Anti-inflammatory mechanism of T. cordifolia.

References

Cross-validation of Tinosporoside A's anticancer activity in multiple cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Tinosporoside A and related compounds derived from the Tinospora species, benchmarked against established chemotherapeutic agents. Due to the limited availability of public data specifically on this compound, this guide focuses on the broader class of clerodane diterpenoid glycosides from Tinospora cordifolia, to which this compound belongs. The information is compiled from multiple in vitro studies on various cancer cell lines.

Executive Summary

Extracts and isolated compounds from Tinospora cordifolia have demonstrated significant cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a spectrum of cancer cell lines. The anticancer activity is largely attributed to the presence of various bioactive molecules, including alkaloids, diterpenoid lactones, and glycosides.[1] Notably, a novel clerodane furano diterpene glycoside, structurally related to this compound, has shown potent activity by inducing mitochondria-mediated apoptosis and autophagy in colon cancer cells.[2] The efficacy of certain Tinospora extracts has been reported to be comparable to that of the conventional chemotherapeutic drug doxorubicin in specific cancer cell lines.

Comparative Anticancer Efficacy

The following tables summarize the cytotoxic effects (IC50 values) of various Tinospora cordifolia extracts and isolated compounds in comparison to standard chemotherapeutic drugs across multiple cancer cell lines.

Table 1: Cytotoxicity of Tinospora cordifolia Extracts in Various Cancer Cell Lines

Cell LineCancer TypeT. cordifolia Extract/FractionIC50 Value (µg/mL)Reference
MDA-MB-231 Breast Cancer50% Methanolic Extract50 ± 2.01[3]
MCF-7 Breast CancerHexane Fraction37.2 ± 2.77
T47D Breast CancerStem Extract571.3 ± 33.41
KB Oral Squamous Cell CarcinomaEthanolic Extract- (Inhibition associated with G0/G1 arrest)[4]
AW13516 Oral CancerAqueous ExtractPotent at 5 µg/mL (Induces apoptosis)[5]
C6 GliomaAqueous Ethanolic Extract~200[6]
U87MG GlioblastomaAqueous Ethanolic Extract~200[6]
HeLa Cervical CancerAqueous Ethanolic Extract~200[6]
PC3 Prostate CancerAqueous Ethanolic Extract~500[6]
HCT-116 Colon CancerClerodane Furano Diterpene Glycoside- (Induces apoptosis and autophagy)[2]
A549 Lung CarcinomaClerodane Furano Diterpene Glycoside- (Exhibited significant cytotoxic effect)[7]
PC-3 Prostate CancerClerodane Furano Diterpene Glycoside- (Exhibited significant cytotoxic effect)[7]
SF-269 CNS CancerClerodane Furano Diterpene Glycoside- (Exhibited significant cytotoxic effect)[7]
MDA-MB-435 MelanomaClerodane Furano Diterpene Glycoside- (Exhibited significant cytotoxic effect)[7]
MCF-7 Breast CancerClerodane Furano Diterpene Glycoside- (Exhibited significant cytotoxic effect)[7]

Table 2: Comparative Cytotoxicity with Standard Chemotherapeutics

Cell LineCancer TypeT. cordifolia AgentComparative AgentEfficacy ComparisonReference
MDA-MB-231 Breast Cancer50% Methanolic Extract (IC50: 50 µg/mL)DoxorubicinThe extract showed less cytotoxicity to normal Vero cells (IC50 > 100 µg/mL) compared to Doxorubicin's effect on cancer cells.[8][8]
HeLa Cervical CancerDichloromethane ExtractDoxorubicinThe effect of 5µg/ml of the extract was reported to be almost equal to that of doxorubicin.

Mechanisms of Anticancer Action

Tinospora cordifolia and its constituents exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

The pro-apoptotic effects are often mediated through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), which in turn alters the expression of pro- and anti-apoptotic genes.[1]

Key events in the apoptosis induction pathway include:

  • Increased expression of pro-apoptotic proteins like Bax and Bad.

  • Decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[9]

  • Activation of caspase cascades (caspase-3, -8, and -9).

Tinospora Compound Tinospora Compound ROS Generation ROS Generation Tinospora Compound->ROS Generation Mitochondrial Pathway Mitochondrial Pathway ROS Generation->Mitochondrial Pathway Bax/Bad (pro-apoptotic) Up Bax/Bad (pro-apoptotic) Up Mitochondrial Pathway->Bax/Bad (pro-apoptotic) Up Bcl-2/Bcl-xl (anti-apoptotic) Down Bcl-2/Bcl-xl (anti-apoptotic) Down Mitochondrial Pathway->Bcl-2/Bcl-xl (anti-apoptotic) Down Caspase Activation Caspase Activation Bax/Bad (pro-apoptotic) Up->Caspase Activation Bcl-2/Bcl-xl (anti-apoptotic) Down->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction pathway of Tinospora compounds.

Cell Cycle Arrest

Extracts from Tinospora cordifolia have been shown to induce cell cycle arrest, predominantly at the G0/G1 phase.[4][10] This inhibition of cell cycle progression is a key mechanism for controlling cancer cell proliferation. Alkaloid compounds within the extracts are believed to contribute to this effect.

Tinospora Compound Tinospora Compound Cell Cycle Progression Cell Cycle Progression Tinospora Compound->Cell Cycle Progression G0/G1 Phase G0/G1 Phase Arrest Arrest S Phase S Phase G0/G1 Phase->S Phase G0/G1 Phase->Arrest G2/M Phase G2/M Phase S Phase->G2/M Phase

Caption: Tinospora-induced G0/G1 cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of Tinospora-derived compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or extract) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Fixation: Harvest the treated cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of the PI-stained DNA.

cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Endpoints Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment This compound or Alternative MTT Assay MTT Assay Treatment->MTT Assay Annexin V-PI Assay Annexin V-PI Assay Treatment->Annexin V-PI Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Rate Apoptosis Rate Annexin V-PI Assay->Apoptosis Rate Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Caption: General experimental workflow for anticancer activity assessment.

References

Independent Replication of Tinosporoside A's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tinosporoside A, a diterpenoid glycoside isolated from Tinospora cordifolia, has garnered attention for its potential therapeutic properties. This guide provides a comprehensive overview of the published findings on this compound, with a focus on its anti-diabetic and neuroprotective effects. As independent replication is a cornerstone of scientific validation, this document aims to present the existing data in a clear and comparative format to facilitate future validation studies.

Anti-Diabetic Effects of this compound

A key study has elucidated the potential of this compound in regulating glucose metabolism, suggesting its promise as an anti-diabetic agent. The primary findings indicate that this compound enhances glucose utilization in skeletal muscle cells.[1][2] This effect is reported to be mediated through the activation of two critical signaling pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the 5' AMP-activated protein kinase (AMPK) pathway.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary study on the anti-diabetic effects of this compound.

ParameterCell/Animal ModelTreatmentResult
Glucose Uptake L6 myotubes10 µM this compound (16h)~1.7-fold increase over basal
L6 myotubes20 µM this compound (16h)Potentiation of insulin-stimulated glucose uptake
GLUT4 Translocation L6 myotubes10 µM this compoundSignificant increase in cell surface GLUT4myc
L6 myotubes20 µM this compoundSignificant increase in cell surface GLUT4myc
Fasting Blood Glucose db/db miceThis compound40.5% decrease (p < 0.01)
Serum Insulin db/db miceThis compound34.4% decrease (p < 0.05)
HOMA-IR Index db/db miceThis compound60.7% decrease (p < 0.01)
Signaling Pathways

This compound's effect on glucose uptake is attributed to its influence on the PI3K/Akt and AMPK signaling cascades. The diagrams below illustrate the proposed mechanisms.

TinosporosideA This compound PI3K PI3K TinosporosideA->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Diagram 1: this compound-mediated PI3K/Akt signaling pathway. (Max Width: 760px)

TinosporosideA This compound AMPK AMPK TinosporosideA->AMPK GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Diagram 2: this compound-mediated AMPK signaling pathway. (Max Width: 760px)
Experimental Protocols

Cell Culture and Differentiation:

  • L6 myoblasts were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation into myotubes was induced by switching to DMEM with 2% FBS for 4-6 days.

Glucose Uptake Assay:

  • Differentiated L6 myotubes were serum-starved for 3 hours in serum-free DMEM.

  • Cells were treated with this compound at indicated concentrations for 16 hours.

  • Cells were washed with HEPES-buffered saline and incubated with 0.5 µCi/mL 2-deoxy-D-[³H]glucose for 10 minutes.

  • Uptake was terminated by washing with ice-cold PBS.

  • Cells were lysed with 0.1 N NaOH, and radioactivity was measured by liquid scintillation counting.

Western Blotting:

  • L6 myotubes or powdered skeletal muscle tissue were lysed in RIPA buffer.

  • Protein concentration was determined using the BCA method.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against p-Akt, Akt, p-AMPK, AMPK, and GLUT4.

  • After incubation with HRP-conjugated secondary antibodies, bands were visualized using a chemiluminescence detection system.

The following diagram outlines the general experimental workflow for in vitro studies.

start L6 Myoblast Culture diff Differentiation to Myotubes start->diff treat This compound Treatment diff->treat glucose Glucose Uptake Assay treat->glucose western Western Blot Analysis treat->western glut4 GLUT4 Translocation Assay treat->glut4 end Data Analysis glucose->end western->end glut4->end

Diagram 3: In vitro experimental workflow for this compound. (Max Width: 760px)

Neuroprotective Effects: A Note on Tinosporide

Research into the neuroprotective potential of compounds from Tinospora cordifolia has also been conducted. It is crucial to distinguish this compound from a structurally similar compound, tinosporide . One study investigated the cholinesterase inhibitory activity of tinosporide and 8-hydroxytinosporide, suggesting their potential relevance in the context of Alzheimer's disease.[3][4]

Quantitative Data Summary for Tinosporide
CompoundTargetIC₅₀ (µg/mL ± SEM)
Tinosporide Acetylcholinesterase (AChE)13.45 ± 0.144
Butyrylcholinesterase (BuChE)408.50 ± 17.197
8-hydroxytinosporide Acetylcholinesterase (AChE)46.71 ± 0.511
Butyrylcholinesterase (BuChE)317.26 ± 6.918
Experimental Protocol

Cholinesterase Inhibition Assay (Ellman's Method):

  • The assay was performed in a 96-well microplate.

  • A reaction mixture containing acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the coloring agent was prepared in phosphate buffer.

  • The test compound (tinosporide or 8-hydroxytinosporide) was added to the wells.

  • The reaction was initiated by adding AChE or BuChE enzyme.

  • The absorbance was measured at 412 nm.

  • The percentage of inhibition was calculated, and the IC₅₀ value was determined.

Conclusion and Call for Independent Replication

The published findings on this compound suggest a promising role in the management of diabetes through its effects on glucose uptake and key signaling pathways. However, to date, there is a notable lack of independent replication studies to validate these initial findings. The scientific community is encouraged to conduct further research to confirm the reported biological activities and elucidate the mechanisms of action of this compound. Such independent validation is critical for advancing this natural product towards potential therapeutic applications. Furthermore, clarification is needed regarding the distinct biological activities of this compound and the closely related compound, tinosporide, particularly in the context of neuroprotection.

References

The Quest for Enhanced Bioactivity: A Comparative Guide to Tinosporoside A and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. Tinosporoside A, a clerodane diterpene glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-diabetic effects. This guide provides a comparative analysis of this compound and related compounds isolated from Tinospora species, summarizing the available data to shed light on their structure-activity relationships (SAR).

While extensive research has focused on the parent compound, this compound, the synthesis and systematic evaluation of a wide array of its derivatives are not extensively documented in publicly available literature. Therefore, this guide will focus on comparing the bioactivities of naturally occurring clerodane diterpenoids from Tinospora species to infer potential SAR insights that could guide the future design of novel this compound analogs.

Comparative Biological Activity of Clerodane Diterpenoids from Tinospora

The following table summarizes the reported biological activities of this compound and other related clerodane diterpenoids isolated from various Tinospora species. This comparative data, while not a direct SAR study of synthetic derivatives, offers valuable clues into the structural features crucial for their bioactivity.

CompoundSourceBiological ActivityKey Structural Features
This compound Tinospora cordifoliaImmunomodulatory, Anti-inflammatory, Anti-diabeticClerodane skeleton, furan ring, glycosidic linkage
Amritoside A Tinospora cordifoliaImmunomodulatoryClerodane skeleton, differences in glycosylation or substitution pattern compared to this compound
Borapetoside A Tinospora crispaHypoglycemicClerodane skeleton, variations in the diterpene core and/or sugar moiety
Tinosporide Tinospora cordifoliaInsect antifeedantClerodane diterpene without the glycosidic moiety
Columbin Tinospora cordifoliaAnti-inflammatoryFuran-containing clerodane diterpene

Structure-Activity Relationship Insights

Based on the available data for naturally occurring clerodane diterpenoids from Tinospora, several key structural features appear to be critical for their biological activities:

  • The Clerodane Skeleton: The core diterpene framework is the foundational scaffold for these compounds and is essential for their bioactivity.

  • The Furan Ring: The presence of a furan ring, a common feature in many active clerodane diterpenoids, seems to be important for various pharmacological effects.

  • Glycosylation: The sugar moiety and the nature of the glycosidic linkage play a significant role in modulating the activity and potentially the pharmacokinetic properties of these molecules. Variations in the sugar unit or its point of attachment can lead to differences in biological response.

  • Substitution Patterns: The type and position of substituent groups on the clerodane skeleton can significantly influence the potency and selectivity of the biological activity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the bioactivity of compounds isolated from Tinospora species.

Immunomodulatory Activity Assessment (e.g., Macrophage Activation Assay)
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (e.g., this compound) for a specified duration (e.g., 24 hours). A positive control (e.g., Lipopolysaccharide - LPS) and a vehicle control are included.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key indicator of macrophage activation, is measured in the cell culture supernatants using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as the mean ± standard deviation, and statistical significance is determined using appropriate tests (e.g., ANOVA).

Anti-inflammatory Activity Assessment (e.g., COX-2 Inhibition Assay)
  • Enzyme Preparation: Recombinant human cyclooxygenase-2 (COX-2) enzyme is used.

  • Assay: The assay is typically performed in a multi-well plate format. The reaction mixture contains the enzyme, a substrate (e.g., arachidonic acid), and various concentrations of the test compounds. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured using a suitable detection method, such as ELISA or a colorimetric assay.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective analogs.

G Hypothesized SAR Logic for this compound Derivatives cluster_0 Structural Modification cluster_1 Biological Evaluation cluster_2 SAR Analysis Tinosporoside_A_Core This compound Core Structure Modification_Glycoside Modification of Glycosidic Moiety Tinosporoside_A_Core->Modification_Glycoside Modification_Diterpene Modification of Diterpene Skeleton Tinosporoside_A_Core->Modification_Diterpene Modification_Substituents Modification of Substituents Tinosporoside_A_Core->Modification_Substituents In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cell-based Assays) Modification_Glycoside->In_Vitro_Assays Modification_Diterpene->In_Vitro_Assays Modification_Substituents->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Animal models of inflammation or diabetes) In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis and SAR Determination In_Vivo_Models->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization G This compound and Immunomodulatory Signaling Tinosporoside_A This compound Macrophage Macrophage Tinosporoside_A->Macrophage TLR Toll-like Receptors (TLRs) Macrophage->TLR NF_kB_Pathway NF-κB Signaling Pathway TLR->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR->MAPK_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Pathway->Cytokine_Production NO_Production Nitric Oxide (NO) Production NF_kB_Pathway->NO_Production MAPK_Pathway->Cytokine_Production

Comparative in vivo efficacy and toxicity of Tinosporoside A and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy and toxicity of Tinosporoside A, a prominent diterpenoid isolated from Tinospora cordifolia. Due to a notable lack of direct comparative in vivo studies between this compound and its specific analogs, this document will focus on the existing experimental data for this compound, with contextual comparisons to other bioactive compounds from the Tinospora genus where information is available.

Executive Summary

This compound has demonstrated significant therapeutic potential in preclinical in vivo models, particularly in the context of metabolic disorders. Its primary characterized efficacy is in the regulation of glucose homeostasis, exhibiting anti-diabetic properties. The mechanism of action for this effect is attributed to the modulation of the PI3K/Akt and AMPK signaling pathways, which enhances glucose uptake and utilization in skeletal muscle. While specific in vivo toxicity data for isolated this compound is limited, studies on extracts of Tinospora cordifolia suggest a generally low toxicity profile. Further research is warranted to explore the full therapeutic window and potential of this compound and to conduct direct comparative studies with its natural or synthetic analogs.

In Vivo Efficacy of this compound

The primary in vivo efficacy of this compound has been demonstrated in models of diabetes.

Anti-Diabetic Activity

Studies have shown that this compound exhibits significant anti-hyperglycemic effects in diabetic animal models.[1][2][3]

Table 1: Summary of In Vivo Anti-Diabetic Efficacy of this compound

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference(s)
This compoundDiabetic db/db mice30 mg/kgOralSignificantly lowered blood glucose levels and improved glucose tolerance.[1][2]

While direct comparative data with analogs is unavailable, other compounds from Tinospora cordifolia, such as the alkaloids palmatine and jatrorrhizine, have also shown the ability to suppress increases in plasma glucose levels in rats at a dose of 20 mg/kg.[4]

In Vivo Toxicity of this compound

Detailed in vivo toxicity studies specifically on isolated this compound are not extensively available in the public domain. However, toxicity studies on extracts of Tinospora cordifolia, from which this compound is derived, provide an indication of its safety profile.

Table 2: Summary of In Vivo Toxicity of Tinospora cordifolia Extracts

Extract/FormulationAnimal ModelDosageRoute of AdministrationKey FindingsReference(s)
Herbal formulation containing Tinospora cordifoliaMice2000 mg/kg (single dose)OralNo mortality or significant behavioral or organ structure changes. LD50 > 2000 mg/kg.[4]
Herbal formulation containing Tinospora cordifoliaMice1000 mg/kg (daily for 28 days)OralNo evidence of toxicity.[4]

These findings suggest a low level of acute and subacute toxicity for extracts containing a mixture of compounds from Tinospora cordifolia, including this compound.

Experimental Protocols

In Vivo Anti-Diabetic Efficacy Study
  • Animal Model: Genetically diabetic db/db mice are a commonly used model for type 2 diabetes.[1]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment, with free access to standard pellet diet and water.

  • Grouping: Mice are randomly divided into a control group and a this compound-treated group.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally to the treatment group at a dose of 30 mg/kg body weight daily for a specified period (e.g., 15 days).[1] The control group receives the vehicle only.

  • Efficacy Assessment:

    • Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals from tail vein blood samples using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are then measured at 0, 30, 60, 90, and 120 minutes post-glucose administration to assess glucose clearance.

  • Mechanism of Action Studies:

    • Tissue Collection: At the end of the study, skeletal muscle tissues are collected for molecular analysis.

    • Western Blotting: Protein expression and phosphorylation of key signaling molecules in the PI3K/Akt and AMPK pathways (e.g., IRS-1, Akt, AMPK, GLUT4) are analyzed by Western blotting to elucidate the mechanism of action.[1]

Acute Oral Toxicity Study (as per OECD Guideline 423)
  • Animal Model: Healthy, nulliparous, non-pregnant female mice are typically used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and acclimatized for at least 5 days before the study.

  • Dosing: A single limit dose of 2000 mg/kg body weight of the test substance (e.g., a herbal formulation containing Tinospora cordifolia) is administered orally.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to gross necropsy to examine for any pathological changes in organs.

Signaling Pathways Modulated by this compound

This compound has been shown to enhance glucose uptake in skeletal muscle by activating two key signaling pathways: the PI3K/Akt pathway and the AMPK pathway.[1]

PI3K_Akt_Pathway Tinosporoside_A This compound PI3K PI3K Tinosporoside_A->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PI3K/Akt signaling pathway activated by this compound.

AMPK_Pathway Tinosporoside_A This compound AMPK AMPK Tinosporoside_A->AMPK Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: AMPK signaling pathway activated by this compound.

Conclusion

This compound stands out as a promising natural product with demonstrated in vivo anti-diabetic efficacy. Its mechanism of action via the PI3K/Akt and AMPK pathways is well-supported by preclinical data. While direct comparative studies with its analogs are currently lacking, the available information on Tinospora cordifolia extracts suggests a favorable safety profile. Future research should focus on detailed toxicity studies of isolated this compound and head-to-head in vivo comparisons with its natural and synthetic analogs to fully elucidate its therapeutic potential and establish a clear structure-activity relationship for this class of compounds.

References

Tinosporoside A: A Comparative Analysis of its Impact on Cellular Signaling through Transcriptomic and Proteomic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular effects of Tinosporoside A, a bioactive compound isolated from Tinospora cordifolia. While direct comparative transcriptomic and proteomic studies on this compound are not extensively available, this document synthesizes findings from related research on this compound and whole Tinospora cordifolia extracts to offer insights into its molecular mechanisms. The analysis focuses on key signaling pathways and provides available experimental data to support the understanding of its therapeutic potential.

Data Presentation

The following tables summarize the observed effects of this compound and Tinospora cordifolia extract on key cellular pathways and gene expression.

Table 1: Effects of this compound on Protein Phosphorylation in Skeletal Muscle Cells

Target ProteinUpstream RegulatorObserved EffectDownstream Consequence
Akt (Protein Kinase B)PI3KIncreased phosphorylation at Ser-473Promotes GLUT4 translocation and glucose uptake
AMPK (5' AMP-activated protein kinase)-Increased phosphorylation at Thr-172Promotes GLUT4 translocation and glucose uptake

Data synthesized from studies on L6 myotubes.

Table 2: Differentially Expressed Genes in Naive CD4+ T cells under Th17-polarizing conditions treated with Tinospora cordifolia Extract

Gene CategoryNumber of Upregulated GenesNumber of Downregulated GenesKey Affected Pathways
500 µg/ml Extract229Not SpecifiedCytokine-cytokine receptor interaction, JAK-STAT signaling pathway
1000 µg/ml Extract771Not SpecifiedCytokine-cytokine receptor interaction, JAK-STAT signaling pathway
1500 µg/ml Extract1406Not SpecifiedCytokine-cytokine receptor interaction, JAK-STAT signaling pathway

This data is from a transcriptomic analysis of cells treated with the whole aqueous extract of Tinospora cordifolia, which contains this compound among other metabolites.[1]

Experimental Protocols

1. Cell Culture and Treatment (for Proteomic/Phosphorylation Analysis)

  • Cell Line: L6 myotubes (skeletal muscle cells).[2]

  • Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: Myoblasts are differentiated into myotubes by reducing the serum concentration in the culture medium.

  • Treatment: Differentiated L6 myotubes are treated with varying concentrations of this compound for a specified duration (e.g., 16 hours) to assess its effect on protein phosphorylation.[3]

2. Western Blotting (for Protein Phosphorylation Analysis)

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-AMPK, AMPK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Transcriptomic Analysis (RNA-Sequencing)

  • Cell Culture and Treatment: Naive CD4+ T cells are differentiated under Th17-polarizing conditions in the presence of different concentrations of Tinospora cordifolia aqueous extract.[1]

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable method, such as the TRIzol reagent, followed by DNase treatment to remove any contaminating DNA.

  • Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed. RNA sequencing libraries are then prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. Pathway analysis is then conducted to identify the biological pathways enriched in the differentially expressed genes.[1]

Signaling Pathways and Mechanisms

This compound has been shown to modulate key signaling pathways involved in glucose metabolism and cellular regulation.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. This compound has been demonstrated to activate this pathway in skeletal muscle cells, leading to increased phosphorylation of Akt.[2][3][4] This activation is a key mechanism for promoting the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[3]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

Caption: PI3K/Akt signaling pathway activated by this compound.

AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) pathway is another key sensor of cellular energy status that plays a vital role in regulating glucose and lipid metabolism. This compound treatment has been shown to increase the phosphorylation of AMPK in skeletal muscle cells.[3][4] Activated AMPK also promotes GLUT4 translocation to the cell surface, providing an additional mechanism for enhanced glucose uptake, independent of insulin signaling.[4]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

Caption: AMPK signaling pathway activated by this compound.

JAK-STAT Signaling Pathway

Transcriptomic analysis of cells treated with Tinospora cordifolia extract revealed a significant impact on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][5][6] This pathway is critical for cytokine signaling and immune responses. The extract was found to downregulate the expression of molecules associated with Th17 cell development, suggesting an immunomodulatory role by inhibiting this pathway.[1]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Expression Gene Expression STAT->Gene Expression Regulates Tinospora cordifolia Extract Tinospora cordifolia Extract Tinospora cordifolia Extract->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by T. cordifolia extract.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative transcriptomic and proteomic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_omics Omics Analysis cluster_data_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment (this compound vs. Control) Cell Culture->Treatment Harvesting Harvesting Treatment->Harvesting RNA Extraction RNA Extraction Harvesting->RNA Extraction Protein Extraction Protein Extraction Harvesting->Protein Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Mass Spectrometry Mass Spectrometry Protein Extraction->Mass Spectrometry Transcriptomic Data Transcriptomic Data RNA-Seq->Transcriptomic Data Proteomic Data Proteomic Data Mass Spectrometry->Proteomic Data Bioinformatic Analysis Bioinformatic Analysis (DEG, DPE, Pathway Enrichment) Transcriptomic Data->Bioinformatic Analysis Proteomic Data->Bioinformatic Analysis Biological Interpretation Biological Interpretation Bioinformatic Analysis->Biological Interpretation

Caption: General workflow for comparative omics analysis.

References

Tinosporoside A: A Comparative Analysis Against Established NF-κB Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of inflammatory diseases and cancers. While a variety of synthetic and natural compounds are known to inhibit this pathway, the exploration of novel agents with improved efficacy and safety profiles is a continuous pursuit. This guide provides a comparative benchmark of Tinosporoside A, a compound isolated from Tinospora cordifolia, against well-characterized inhibitors of the NF-κB pathway: BAY 11-7082, MG-132, and Parthenolide.

While extensive research has highlighted the anti-inflammatory properties of Tinospora cordifolia extracts, which are rich in compounds like this compound, direct quantitative data on the specific inhibitory activity of this compound on the NF-κB pathway is not yet available in the current body of scientific literature. This comparison, therefore, focuses on the established mechanisms and potencies of known inhibitors to provide a framework for the potential evaluation of this compound.

Quantitative Comparison of Known NF-κB Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of BAY 11-7082, MG-132, and Parthenolide against various components and readouts of the NF-κB signaling pathway. This data provides a quantitative benchmark for assessing the potency of these established inhibitors.

InhibitorTarget/AssayCell TypeIC50 Value
BAY 11-7082 TNFα-induced IκBα phosphorylationTumor cells10 μM[1][2][3]
MG-132 NF-κB activation-3 μM[4]
Proteasome-100 nM[5]
Parthenolide Cytokine expression (downstream of NF-κB)THP-1 cells1.091-2.620 μM[6]
This compound NF-κB Pathway Inhibition-Data not available

Mechanisms of Action: A Comparative Overview

The selected inhibitors target the NF-κB pathway at different key regulatory points. Understanding these distinct mechanisms is crucial for interpreting their biological effects and potential therapeutic applications.

  • BAY 11-7082 acts as an irreversible inhibitor of IκB kinase (IKK), preventing the phosphorylation of the inhibitory protein IκBα. This action blocks the subsequent degradation of IκBα and keeps NF-κB sequestered in the cytoplasm.[3]

  • MG-132 is a potent and reversible proteasome inhibitor.[4] By blocking the 26S proteasome, it prevents the degradation of phosphorylated IκBα, thereby inhibiting the release and nuclear translocation of NF-κB.[5]

  • Parthenolide , a sesquiterpene lactone, has been shown to inhibit the NF-κB pathway, though its exact mechanism is a subject of ongoing research. Some studies suggest it may directly inhibit IKK, while others propose it can directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[7][8]

  • This compound , while its direct interaction with the NF-κB pathway is not yet quantified, is a component of Tinospora cordifolia extracts that have demonstrated anti-inflammatory effects.[9][10] Studies on these extracts suggest an inhibition of pro-inflammatory cytokine production, which is often regulated by NF-κB. Further research is needed to elucidate the precise molecular target of this compound within the NF-κB signaling cascade.

Signaling Pathways and Experimental Workflow

To visualize the points of intervention for these inhibitors and the typical workflow for their evaluation, the following diagrams are provided.

NF_kappa_B_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p65_p50 p65/p50 p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->IkBa_p Gene Gene Expression (e.g., IL-6, TNF-α) p65_p50_nuc->Gene Activates BAY117082 BAY 11-7082 BAY117082->IKK MG132 MG-132 MG132->Proteasome Parthenolide Parthenolide Parthenolide->IKK Parthenolide->p65_p50_nuc TinosporosideA This compound (Hypothesized) TinosporosideA->IKK ?

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., Macrophages, Epithelial cells) treatment Treatment with Inhibitor (this compound or Known Inhibitors) start->treatment stimulation Stimulation with NF-κB Activator (e.g., TNF-α, LPS) treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis cytokine ELISA / qPCR (Downstream cytokine expression) stimulation->cytokine western Western Blot (p-IκBα, IκBα, p-p65, p65) lysis->western reporter Luciferase Reporter Assay (NF-κB activity) lysis->reporter emsa EMSA (p65 DNA binding) lysis->emsa analysis Data Analysis and IC50 Determination western->analysis reporter->analysis emsa->analysis cytokine->analysis end End: Comparative Assessment analysis->end

Caption: Experimental workflow for evaluating NF-κB inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the inhibitory activity of compounds on the NF-κB pathway.

NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or known inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blotting for IκBα and p65 Phosphorylation

This technique is used to assess the phosphorylation status of key signaling proteins in the NF-κB pathway.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates.

    • Pre-treat with inhibitors for 1 hour, followed by stimulation with TNF-α or LPS for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is employed to directly measure the DNA-binding activity of the NF-κB p65 subunit.

  • Nuclear Extract Preparation:

    • Treat cells with inhibitors and stimuli as described for Western blotting.

    • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a non-radioactive label (e.g., biotin or a fluorescent dye).

    • Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, include an excess of unlabeled probe to confirm the specificity of the binding.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the complexes to a nylon membrane.

    • Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

    • Analyze the shift in the mobility of the labeled probe, which indicates the formation of the NF-κB-DNA complex.

Conclusion

While this compound is a promising natural compound with recognized anti-inflammatory potential stemming from its presence in Tinospora cordifolia, a direct quantitative comparison of its NF-κB inhibitory activity against established inhibitors like BAY 11-7082, MG-132, and Parthenolide is currently hampered by a lack of specific data. The established IC50 values and well-defined mechanisms of these known inhibitors provide a crucial benchmark for future studies on this compound. The experimental protocols detailed in this guide offer a standardized approach for researchers to quantitatively assess the efficacy of this compound and other novel compounds in modulating the NF-κB pathway, thereby paving the way for the development of new anti-inflammatory therapeutics. Further investigation into the precise molecular interactions of this compound within the NF-κB signaling cascade is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Tinosporoside A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Tinosporoside A

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's basic chemical characteristics.

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₁₂PubChem
Molecular Weight552.6 g/mol PubChem
XLogP3-0.1PubChem
Hydrogen Bond Donor Count5PubChem
Hydrogen Bond Acceptor Count12PubChem
Rotatable Bond Count6PubChem

Experimental Protocols: this compound Disposal Procedure

Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, it should be treated as a potentially hazardous chemical waste. The following protocol outlines the recommended steps for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chemical waste and have a secure lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Empty Containers:

    • Rinse empty containers that held this compound three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the container can typically be disposed of as non-hazardous waste, but consult your institution's specific guidelines.

3. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Keep the waste container closed at all times, except when adding waste.

5. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for waste pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal procedure and the decision-making process involved.

TinosporosideA_Disposal_Workflow start Start: Handling This compound ppe Wear Appropriate PPE start->ppe waste_generation Generate Waste ppe->waste_generation solid_waste Solid Waste (powder, contaminated items) waste_generation->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_generation->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup_request Request EHS Waste Pickup storage->pickup_request disposal Proper Disposal by EHS pickup_request->disposal

Caption: Workflow for the disposal of this compound.

Disposal_Decision_Tree start Is this compound waste generated? yes_waste Characterize Waste (Solid or Liquid) start->yes_waste Yes no_waste End of Process start->no_waste No solid Solid Waste yes_waste->solid liquid Liquid Waste yes_waste->liquid container_solid Use Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Use Labeled Liquid Hazardous Waste Container liquid->container_liquid store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store pickup Request EHS Pickup store->pickup

Caption: Decision tree for this compound waste management.

By adhering to these procedures and visualizations, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling Tinosporoside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tinosporoside A, a novel natural product, where comprehensive hazard data is not yet available. By treating the compound with a high degree of caution, these protocols are designed to minimize risk and ensure operational integrity.

When handling substances with unknown toxicological properties, a conservative approach to safety is critical. The following procedures are based on established guidelines for working with uncharacterized chemical compounds and should be implemented as a minimum standard. A thorough risk assessment should be conducted by the principal investigator or laboratory manager before any handling of this compound begins.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. For this compound, a comprehensive PPE ensemble is required to prevent contact through all potential routes, including inhalation, dermal absorption, and eye contact.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner layer of nitrile gloves, outer layer of chemically resistant gloves (e.g., butyl rubber or neoprene).Provides robust protection against a wide range of potential chemical classes. The outer glove should be selected based on the solvent or carrier being used. Regularly inspect gloves for any signs of degradation.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and the potential for aerosolized particles. Goggles provide a seal around the eyes, while the face shield offers broader facial protection.
Body Protection A lab coat, chemically resistant apron, and full-length pants with closed-toe shoes. For larger quantities or higher risk of splash, a chemically resistant suit is recommended.Protects the skin from accidental contact with the substance.
Respiratory Protection A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The use of a respirator requires a formal respiratory protection program, including fit testing and training.

Operational Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and accidental release. All handling of this compound should occur within a certified chemical fume hood.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate specific area in fume hood gather_equip Gather all necessary equipment and reagents prep_area->gather_equip don_ppe Don all required PPE gather_equip->don_ppe manipulate Perform all manipulations of the substance don_ppe->manipulate use_tools Use appropriate tools (spatulas, pipettes) manipulate->use_tools keep_sealed Keep containers sealed when not in use use_tools->keep_sealed decontaminate Decontaminate work surfaces and equipment keep_sealed->decontaminate doff_ppe Doff PPE in correct order decontaminate->doff_ppe dispose Dispose of waste in labeled, sealed containers doff_ppe->dispose

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Outer Garments: Put on the lab coat or chemical-resistant suit.

  • Respirator: Perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Gloves: Don the inner nitrile gloves, ensuring they are tucked under the sleeves of the lab coat. Then, put on the outer chemically resistant gloves, pulling them over the sleeves.

Doffing (Taking Off) PPE:

The removal of PPE should be done in a manner that avoids cross-contamination.

  • Outer Gloves: Remove the outer, more contaminated gloves.

  • Outer Garments: Remove the chemical-resistant apron or suit.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner gloves, peeling them off from the cuff to the fingertips, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound should be treated as hazardous waste. This includes:

  • Used PPE (gloves, disposable lab coats, etc.)

  • Contaminated lab supplies (pipette tips, vials, etc.)

  • Spill cleanup materials

Waste should be collected in clearly labeled, sealed, and chemically resistant containers. Follow all institutional and local regulations for the disposal of hazardous chemical waste.

start Waste Generation (Used PPE, Lab Supplies) collect Collect in Labeled, Chemically Resistant Container start->collect seal Securely Seal Container collect->seal store Store in Designated Hazardous Waste Area seal->store dispose Dispose via Institutional Hazardous Waste Program store->dispose

Figure 2. A logical flow for the proper disposal of this compound waste.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment. These guidelines are designed to be a foundational resource, and it is imperative that they are supplemented by institution-specific safety procedures and a comprehensive risk assessment.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.